Org 274179-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H27F3N2O2 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
N-[(4S)-1-acetyl-4-methyl-4-phenyl-2,3-dihydroquinolin-6-yl]-3-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C28H27F3N2O2/c1-19(34)33-16-15-27(2,21-8-4-3-5-9-21)24-18-23(12-13-25(24)33)32-26(35)14-11-20-7-6-10-22(17-20)28(29,30)31/h3-10,12-13,17-18H,11,14-16H2,1-2H3,(H,32,35)/t27-/m0/s1 |
Clé InChI |
IOEFWCOWBKDSQX-MHZLTWQESA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Org 274179-0: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 274179-0 is a potent, small molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3] Its mechanism of action has been elucidated through a series of in vitro studies, revealing its potential as a therapeutic agent for conditions characterized by TSHR overactivation, such as Graves' disease.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its inhibitory effects on TSHR signaling, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved pathways and workflows.
Core Mechanism of Action: Allosteric Antagonism and Inverse Agonism
This compound functions as a non-competitive, allosteric antagonist of the TSHR.[1][4] This means it does not compete with the endogenous ligand, thyroid-stimulating hormone (TSH), for the same binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation.[1] This allosteric modulation effectively inhibits TSH- and thyroid-stimulating immunoglobulin (TSI)-mediated activation of the TSHR.[1][2]
Furthermore, this compound exhibits inverse agonist properties.[4][5] This is evident in its ability to reduce the basal, constitutive activity of wild-type TSHR and of naturally occurring constitutively active TSHR mutants.[1] This dual mechanism of allosteric antagonism and inverse agonism makes this compound a robust inhibitor of TSHR signaling.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound under different experimental conditions.
Table 1: Inhibitory Potency of this compound on TSHR-Mediated cAMP Formation in CHO Cells [1]
| Stimulating Ligand | IC50 (nM) |
| Bovine TSH (bTSH) | 9 |
| Human TSH (hTSH) | 11 |
| M22 (TSI mimic) | 5 |
Table 2: Inhibitory Potency of this compound on TSHR-Mediated Signaling in FRTL-5 Cells [1]
| Stimulating Ligand | Measured Pathway | IC50 (nM) |
| Bovine TSH (bTSH) | cAMP Formation | 5 |
| M22 (TSI mimic) | cAMP Formation | 2 |
Table 3: Inhibitory Potency of this compound on TSHR-Mediated Phospholipase C (PLC) Activation in CHO Cells [1]
| Stimulating Ligand | IC50 (nM) |
| Bovine TSH (bTSH) | 5 |
| M22 (TSI mimic) | 4 |
Table 4: Inverse Agonist Activity of this compound on Constitutively Active TSHR Mutants in CHO Cells [1]
| TSHR Mutant | IC50 (nM) |
| Ile568Thr | 8 |
| Asp619Gly | 74 |
| Ala623Val | 22 |
| Thr632Ile | 2 |
| Asp633Glu | 19 |
| Wild-Type (basal) | 22 |
Table 5: Cross-Reactivity of this compound at Other Glycoprotein Hormone Receptors [1]
| Receptor | Activity | IC50 (nM) |
| Follicle-Stimulating Hormone Receptor (FSHR) | Full Antagonist | 17 |
| Luteinizing Hormone Receptor (LHR) | Partial Agonist | ~50-fold higher than for TSHR inhibition |
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the quantitative data summary.
Cell Culture and Receptor Expression
-
CHO Cells: Chinese Hamster Ovary (CHO) cells were stably transfected to express the human TSH receptor (hTSHR).[1] These cells were cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics. For some experiments, cells were co-transfected with a CRE-luciferase reporter construct to measure cAMP-mediated gene transcription.[1]
-
FRTL-5 Cells: A rat thyroid follicular cell line, FRTL-5, which endogenously expresses the rat TSH receptor, was also used.[1] These cells were maintained in a specialized medium containing bovine serum and a mixture of hormones and growth factors, including TSH, to maintain their differentiated state.
cAMP Formation Assay
-
Cell Seeding: Cells (either CHO-hTSHR or FRTL-5) were seeded in multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The culture medium was replaced with a serum-free medium containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Incubation with this compound: Cells were pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation: The cells were then stimulated with a fixed concentration of a TSHR agonist (e.g., bTSH, hTSH, or M22) for a specified time.
-
Lysis and Detection: Following stimulation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay, such as a LANCE cAMP kit.
CRE-Luciferase Reporter Assay
-
Cell Seeding: CHO cells stably expressing both hTSHR and a CRE-luciferase reporter gene were seeded in multi-well plates.
-
Incubation with this compound: The cells were treated with different concentrations of this compound.
-
Stimulation: A TSHR agonist was added to the wells, and the cells were incubated for several hours to allow for gene transcription and luciferase protein expression.
-
Lysis and Measurement: The cells were lysed, and a luciferase substrate was added. The resulting luminescence, which is proportional to the amount of luciferase produced, was measured using a luminometer.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanomolar ic50 values: Topics by Science.gov [science.gov]
- 5. tsh thyroid-stimulating hormone: Topics by Science.gov [science.gov]
An In-depth Technical Guide on Org 274179-0: An Allosteric Antagonist of the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Org 274179-0, a potent, small-molecule allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor (TSHR). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) central to the regulation of thyroid gland function.[1][2][3] Its activation by TSH initiates signaling cascades that control the synthesis and release of thyroid hormones.[4][5] Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition where stimulating autoantibodies chronically activate the receptor, leading to hyperthyroidism.[5]
This compound has emerged as a significant research tool and a potential therapeutic lead due to its nanomolar potency and allosteric mechanism of action.[6][7][8] Unlike orthosteric antagonists that compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that inhibits signal transduction.[9][10] This mode of action offers potential advantages in terms of specificity and the ability to modulate receptor function in a nuanced manner. This guide will delve into the pharmacological properties of this compound, the experimental approaches to its study, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified across various in vitro assay systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity under different experimental conditions.
Table 1: Antagonist Potency of this compound on TSH- and M22-Induced CRE-Luciferase Activity in CHO-hTSHR Cells [6]
| Stimulant | Concentration | This compound IC50 (nM) |
| Bovine TSH (bTSH) | 20 nM | 30 |
| Human TSH (hTSH) | 31.6 nM | 26 |
| M22 (TSI mimic) | 10 nM | 56 |
M22 is a human monoclonal antibody that acts as a potent TSHR-stimulating immunoglobulin (TSI) mimic.
Table 2: Antagonist Potency of this compound on Stimulated cAMP Formation
| Cell Line | Stimulant | This compound IC50 (nM) | Reference |
| CHO-hTSHR | Bovine TSH (bTSH) | 9 | [6] |
| CHO-hTSHR | Human TSH (hTSH) | 11 | [6] |
| CHO-hTSHR | M22 | 5 | [6] |
| FRTL-5 (endogenous rat TSHR) | Bovine TSH (bTSH) | 5 | [6] |
| FRTL-5 (endogenous rat TSHR) | M22 | 2 | [6] |
Table 3: Antagonist Potency of this compound on Stimulated Phospholipase C (PLC) Activation in CHO-hTSHR Cells [11]
| Stimulant | This compound IC50 (nM) |
| Bovine TSH (bTSH) | 5 |
| M22 | 4 |
Table 4: Inverse Agonist Activity of this compound on Constitutively Active TSHR Mutants [6]
| TSHR Mutant | This compound IC50 (nM) for inhibiting basal cAMP synthesis |
| Ile568Thr | 8 |
| Asp619Gly | 74 |
| Ala623Val | 22 |
| Thr632Ile | 2 |
| Asp633Glu | 19 |
| Wild-type TSHR | 22 |
Signaling Pathways and Mechanism of Action
The TSH receptor predominantly couples to two major G protein signaling pathways: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C (PLC) pathway.[12][13][14] this compound, through its allosteric binding to the transmembrane domain of the TSHR, effectively inhibits both of these signaling cascades.[6][10]
TSH Receptor Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Autoantibody mimicry of hormone action at the thyrotropin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 11. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Org 274179-0: A Potent Allosteric Inverse Agonist of the Thyrotropin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Org 274179-0 is a small molecule that acts as a potent, allosteric antagonist and inverse agonist of the thyrotropin receptor (TSHR).[1][2] With nanomolar efficacy, it effectively suppresses both basal (constitutive) and agonist-induced TSHR activity, offering significant therapeutic potential for conditions such as Graves' disease and Graves' orbitopathy.[1][3] This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effects through an allosteric mechanism, meaning it binds to a site on the TSHR distinct from the orthosteric site where thyrotropin (TSH) and thyroid-stimulating immunoglobulins (TSIs) bind.[1][4] This binding is thought to occur within the transmembrane domain of the receptor.[4][5]
As an inverse agonist , this compound not only blocks the action of agonists but also reduces the receptor's basal, or constitutive, activity.[1][6] The TSHR, like many G protein-coupled receptors (GPCRs), can exist in an equilibrium between an inactive (R) and an active (R*) conformation. This compound preferentially binds to and stabilizes the inactive conformation, shifting the equilibrium away from the active state and thereby reducing downstream signaling. This is particularly relevant in Graves' disease, where activating mutations can lead to constitutively active receptors.[1] this compound has been shown to fully block the increased basal activity of such mutants with nanomolar potency.[1][4]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified in various cellular models and against different stimuli. The following tables summarize the key findings.
Table 1: Inhibition of Agonist-Induced TSHR Activation in CHO Cells Expressing Human TSHR
| Agonist | Signaling Pathway | Assay Type | IC50 (nM) | Reference |
| Bovine TSH (bTSH) | cAMP | CRE-Luciferase Reporter | 30 | [7] |
| Human TSH (hTSH) | cAMP | CRE-Luciferase Reporter | 26 | [7] |
| M22 (TSI) | cAMP | CRE-Luciferase Reporter | 56 | [7] |
| Bovine TSH (bTSH) | Phospholipase C (PLC) | PLC Activation | 5 | [7] |
| M22 (TSI) | Phospholipase C (PLC) | PLC Activation | 4 | [7] |
Table 2: Inhibition in FRTL-5 Rat Thyroid Cells (Endogenous TSHR)
| Agonist | Signaling Pathway | Assay Type | IC50 (nM) | Reference |
| Bovine TSH (bTSH) | cAMP | cAMP Formation | 5 | [8] |
| M22 (TSI) | cAMP | cAMP Formation | 2 | [8] |
Table 3: Inverse Agonism and Cross-Reactivity
| Receptor/Condition | Cell Line | Assay Type | IC50 (nM) | Reference |
| Basal Wild-Type TSHR | CHO | cAMP Synthesis | 22 | [8] |
| Human FSH Receptor | CHO | CRE-Luciferase Reporter | 17 | [8] |
| LH Receptor | CHO | CRE-Luciferase Reporter | Partial Agonist Activity | [3][6][9] |
Signaling Pathways and Mechanism of Inhibition
The TSHR primarily signals through two major G protein pathways: Gαs, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP), and Gαq, which activates phospholipase C (PLC), resulting in the generation of inositol (B14025) phosphates and diacylglycerol.[5][10] this compound effectively inhibits both of these pathways.[4]
Caption: TSHR signaling and inhibition by this compound.
The diagram above illustrates the dual signaling cascades initiated by TSHR activation and the mechanism of action for this compound. By binding to and stabilizing the inactive receptor conformation, it prevents the activation of both Gs and Gq proteins, thereby blocking downstream physiological responses.
Experimental Protocols
The characterization of this compound involved several key in vitro assays. The generalized methodologies are described below.
Cell Culture and TSHR Expression
-
CHO-K1 Cells: Chinese Hamster Ovary (CHO) cells were used for heterologous expression of the human TSH receptor.[1] These cells are a standard model for studying GPCRs as they provide a clean background with low endogenous receptor expression. Cells were cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
FRTL-5 Cells: A continuously cultured line of rat thyroid follicular cells that endogenously express a functional TSH receptor.[1] These cells provide a more physiologically relevant model to study TSHR signaling. They were typically maintained in a specialized medium supplemented with insulin, transferrin, and other growth factors.
cAMP Accumulation Assay (CRE-Luciferase Reporter)
This assay measures the activation of the Gs-cAMP pathway.
Caption: Workflow for a CRE-Luciferase reporter assay.
-
Cell Seeding: CHO cells stably or transiently expressing the human TSHR were seeded into multi-well plates.
-
Transfection: Cells were transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP response elements (CRE).
-
Compound Incubation: Cells were pre-incubated with a range of concentrations of this compound.
-
Stimulation: An agonist (e.g., bTSH, hTSH, or M22) was added to the wells to stimulate the TSHR.
-
Incubation: The plates were incubated to allow for gene transcription and protein expression.
-
Lysis and Detection: Cells were lysed, and a luciferase substrate was added. The resulting luminescence, which is proportional to the cAMP levels, was measured using a luminometer.
-
Data Analysis: The luminescence data was normalized and plotted against the concentration of this compound to determine the IC50 value.
Phospholipase C (PLC) Activation Assay
This assay measures the activation of the Gq-PLC pathway, typically by quantifying the accumulation of inositol phosphates (IPs).
-
Cell Labeling: CHO-hTSHR cells were incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Incubation: Labeled cells were washed and pre-incubated with varying concentrations of this compound in the presence of LiCl (to prevent IP degradation).
-
Stimulation: A TSHR agonist was added to stimulate PLC activation.
-
Extraction: The reaction was terminated, and the soluble inositol phosphates were extracted.
-
Quantification: The total [³H]inositol phosphates were separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]IP accumulation was used to determine the potency of this compound as an inhibitor of the PLC pathway.
Selectivity and Therapeutic Implications
This compound demonstrates high potency at the TSHR. However, it also exhibits activity at related glycoprotein (B1211001) hormone receptors. It acts as a full antagonist at the follicle-stimulating hormone (FSH) receptor with similar potency to its TSHR antagonism.[8] Furthermore, it has been reported to be a partial agonist at the luteinizing hormone (LH) receptor.[6][9] This cross-reactivity is a significant consideration for its therapeutic development.
Despite this, the potent inverse agonism of this compound at the TSHR makes it a valuable tool for studying TSHR biology and a promising lead compound for the development of novel therapeutics for Graves' disease and Graves' orbitopathy.[1][11] By blocking the effects of stimulating autoantibodies and reducing the constitutive activity of the receptor in orbital fibroblasts and thyrocytes, such antagonists could offer a targeted, non-immunosuppressive treatment option.[3][6]
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thyroid.org [thyroid.org]
- 4. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Autoantibody mimicry of hormone action at the thyrotropin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A review of TSHR- and IGF-1R-related pathogenesis and treatment of Graves’ orbitopathy [frontiersin.org]
The Molecular Pharmacology of Org 274179-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor (TSHR).[1][2][3][4] This technical guide provides an in-depth overview of its molecular pharmacology, consolidating key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. This compound demonstrates nanomolar potency in inhibiting TSH- and thyroid-stimulating immunoglobulin (TSI)-mediated TSHR activation, making it a significant compound for the research of Graves' disease (GD) and Graves' ophthalmopathy (GO).[1][2] It acts as an allosteric modulator, inhibiting receptor signaling with minimal effect on the binding affinity of the orthosteric ligand, TSH.[1][5] Furthermore, it exhibits inverse agonist activity by reducing the basal activity of constitutively active TSHR mutants.[1][6]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been characterized across various cellular assays and signaling pathways. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on TSHR-Mediated Signaling
| Cell Line | Signaling Pathway | Stimulant | IC50 (nM) | Reference |
| CHO-hTSHR | cAMP (CRE-Luciferase) | bTSH | 9 | [5] |
| CHO-hTSHR | cAMP (CRE-Luciferase) | hTSH | 11 | [5] |
| CHO-hTSHR | cAMP (CRE-Luciferase) | M22 (TSI) | 5 | [5] |
| CHO-hTSHR | Phospholipase C (PLC) | bTSH | 5 | [7] |
| CHO-hTSHR | Phospholipase C (PLC) | M22 (TSI) | 4 | [7] |
CHO-hTSHR: Chinese Hamster Ovary cells stably expressing the human TSH receptor. bTSH: bovine TSH. hTSH: human TSH. M22: a monoclonal thyroid-stimulating immunoglobulin.
Table 2: Binding Affinity of this compound
| Parameter | Value (nM) | Method | Reference |
| KB (TSH-occupied TSHR) | 37 | Operational Model of Allosterism | [5] |
| KB (M22-occupied TSHR) | 20 | Operational Model of Allosterism | [5] |
KB represents the equilibrium dissociation constant of the allosteric antagonist.
Table 3: Inverse Agonist Activity of this compound on Constitutively Active TSHR Mutants
This compound effectively inhibits the increased basal activity of various naturally occurring, constitutively active TSHR mutants with nanomolar potencies.[1][5]
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the TSHR.[8] Its mechanism involves binding to a site on the receptor distinct from the orthosteric binding site for TSH. This allosteric modulation changes the efficacy of the TSH-receptor complex in stimulating downstream G-protein signaling (Gs and Gq) rather than altering the binding affinity of TSH itself.[5] This is evidenced by the observation that increasing concentrations of this compound cause only a minor rightward shift in the concentration-response curves of TSH.[5]
Signaling Pathways Affected
The TSH receptor primarily signals through two major G-protein-coupled pathways:
-
Gαs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).
-
Gαq Pathway: Activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) phosphates and diacylglycerol.
This compound effectively inhibits both of these signaling cascades initiated by TSH or TSIs.[5][7]
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
Org 274179-0: A Novel Allosteric Antagonist for the Treatment of Graves' Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Graves' disease is an autoimmune disorder characterized by the overproduction of thyroid hormones, a condition known as hyperthyroidism. The disease is caused by the presence of thyroid-stimulating immunoglobulins (TSIs), which bind to and activate the thyroid-stimulating hormone (TSH) receptor on thyroid cells.[1][2] This persistent stimulation leads to goiter and the various symptoms of hyperthyroidism. A significant number of patients with Graves' disease also develop Graves' ophthalmopathy (GO), an inflammatory condition affecting the tissues around the eyes.[1] Org 274179-0 is a potent, small-molecule, allosteric antagonist of the TSH receptor that has shown potential as a therapeutic agent for Graves' disease and GO.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound acts as a non-competitive, allosteric antagonist of the TSH receptor.[1][4][5] This means it binds to a site on the receptor that is distinct from the binding site of TSH and TSIs.[5] By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents its activation, even when TSH or TSIs are bound to the orthosteric site.[1] Notably, this compound is also an inverse agonist, meaning it can inhibit the basal, ligand-independent activity of the TSH receptor.[6] This is particularly relevant for constitutively active TSH receptor mutants that can also lead to hyperthyroidism.[1]
The antagonistic effects of this compound have been demonstrated to block downstream signaling pathways activated by the TSH receptor, including the adenylyl cyclase and phospholipase C pathways.[1][7][8][9]
Quantitative Data Summary
The potency of this compound has been evaluated in various in vitro models. The following tables summarize the key quantitative data on its inhibitory activity.
Table 1: Inhibition of TSH Receptor Activation in CHO Cells Expressing Human TSHR
| Stimulator | Assay | IC50 (nM) | Reference |
| Bovine TSH (bTSH) | CRE-luciferase | 30 | [8] |
| Human TSH (hTSH) | CRE-luciferase | 26 | [8] |
| M22 (TSI) | CRE-luciferase | 56 | [8] |
| Bovine TSH (bTSH) | Phospholipase C | 5 | [8] |
| M22 (TSI) | Phospholipase C | 4 | [8] |
| Wild-type TSHR (basal) | cAMP synthesis | 22 | [10] |
Table 2: Inhibition of TSH Receptor Activation in FRTL-5 Cells (Endogenous Rat TSHR)
| Stimulator | Assay | IC50 (nM) | Reference |
| Bovine TSH (bTSH) | cAMP formation | 5 | [10] |
| M22 (TSI) | cAMP formation | 2 | [10] |
Table 3: Inhibition of TSH Receptor Activation in Differentiated Orbital Fibroblasts from GO Patients
| Stimulator | Assay | IC50 (nM) | Reference |
| rhTSH | cAMP production | ~1 | [11] |
| Graves' Disease IgG | cAMP production | ~1 | [11] |
| M22 (TSI) | cAMP production | ~0.5 | [11] |
| M22 (TSI) | Hyaluronan Production | 830 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
CHO-K1 cells stably expressing human TSHR (CHO-hTSHR): These cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
FRTL-5 cells: These rat thyroid follicular cells were cultured in Coon's modified Ham's F-12 medium supplemented with 5% calf serum, 10 µg/mL insulin, 10 nM hydrocortisone, 5 µg/mL transferrin, 10 ng/mL glycyl-L-histidyl-L-lysine acetate, 10 ng/mL somatostatin, and 1 mU/mL TSH. Cells were deprived of TSH for 7 days before experiments.
-
Primary human orbital fibroblasts from GO patients: Orbital adipose/connective tissue was minced and digested with collagenase type I. The resulting cell suspension was cultured in Dulbecco's modified Eagle's medium (DMEM)/F-12 medium with 10% fetal bovine serum. Differentiation into adipocytes was induced by culturing in DMEM/F-12 with 10% fetal bovine serum, 15 µM rosiglitazone, 1 µM insulin, 0.5 mM isobutylmethylxanthine, and 1 µM dexamethasone.
Cyclic AMP (cAMP) Measurement
-
Cells were seeded in 96-well plates.
-
The culture medium was replaced with serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 30 minutes.
-
Cells were pre-incubated with various concentrations of this compound or vehicle for 30 minutes.
-
Cells were then stimulated with TSH, TSI (M22 or patient IgG) for 60 minutes at 37°C.
-
The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.
CRE-Luciferase Reporter Gene Assay
-
CHO-hTSHR cells were transiently co-transfected with a CRE-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).
-
Transfected cells were seeded in 96-well plates.
-
Cells were pre-incubated with various concentrations of this compound or vehicle for 30 minutes.
-
Cells were then stimulated with TSH or M22 for 6 hours.
-
Luciferase and β-galactosidase activities were measured using appropriate substrate reagents and a luminometer.
Phospholipase C (PLC) Activation Assay
-
CHO-hTSHR cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with various concentrations of this compound or vehicle.
-
Cells were stimulated with TSH or M22, and changes in intracellular calcium concentration were monitored using a fluorescence plate reader.
Hyaluronan (HA) Production Assay
-
Differentiated orbital fibroblasts were incubated with various concentrations of this compound in the presence or absence of M22.
-
After 24 hours, the concentration of HA in the culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA).
Visualizations
Signaling Pathways in Graves' Disease
Caption: Signaling pathways activated by TSIs in Graves' disease.
Mechanism of Action of this compound
Caption: Allosteric antagonism of the TSH receptor by this compound.
Experimental Workflow for cAMP Measurement
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Signaling pathways involved in thyroid hyperfunction and growth in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Graves’ Disease and the Manifestations of Thyrotoxicosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 11. thyroid.org [thyroid.org]
- 12. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
Org 274179-0: A Potent Allosteric Antagonist of the Thyroid-Stimulating Hormone Receptor for the Inhibition of Thyroid-Stimulating Immunoglobulins
A Technical Overview for Researchers and Drug Development Professionals
Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is driven by the production of thyroid-stimulating immunoglobulins (TSIs) that aberrantly activate the thyroid-stimulating hormone receptor (TSHR).[1][2] A promising therapeutic strategy involves the development of small molecule antagonists that can block the action of these autoantibodies. This technical guide delves into the role and mechanism of Org 274179-0, a potent, allosteric antagonist of the TSHR, in inhibiting TSI-mediated receptor activation.
Mechanism of Action: Allosteric Inhibition
This compound acts as a non-competitive, allosteric antagonist of the TSHR.[1][3][4] Unlike orthosteric antagonists that compete with the natural ligand (TSH) for the same binding site, this compound binds to a distinct site within the transmembrane domain of the receptor.[4][5] This binding event induces a conformational change in the receptor that prevents its activation, even when TSH or TSIs are bound to the extracellular domain.[1][5] This allosteric mechanism is advantageous as the inhibitory effect is not overcome by high concentrations of the stimulating ligand.[1][2] Furthermore, this compound has been shown to act as an inverse agonist, capable of reducing the basal activity of both wild-type and constitutively active mutant TSHRs often associated with thyroid adenomas.[1][2][6]
Quantitative Analysis of TSI Inhibition
Multiple in vitro studies have demonstrated the potent inhibitory activity of this compound against TSI-mediated TSHR activation. The following tables summarize the key quantitative data from these experiments.
| Cell Line | Stimulus | Stimulus Concentration | This compound IC50 | Fold Inhibition | Reference |
| CHO cells expressing human TSHR | TSH | - | Nanomolar | Complete | [1] |
| CHO cells expressing human TSHR | TSI | - | Nanomolar | Complete | [1] |
| Rat FRTL-5 cells | TSH | - | Nanomolar | Complete | [1] |
| Rat FRTL-5 cells | M22 (human monoclonal TSI) | - | - | Potent Antagonist | [7] |
| Differentiated orbital fibroblasts from Graves' ophthalmopathy patients | rhTSH | 10 mU/ml | ~2.5 nM | Complete at 1 µM | [5][7] |
| Differentiated orbital fibroblasts from Graves' ophthalmopathy patients | Graves' Disease IgG (GD-IgG) | 1 mg/ml | ~1 nM | Complete at 1 µM | [5][7] |
| Differentiated orbital fibroblasts from Graves' ophthalmopathy patients | M22 (human monoclonal TSI) | 500 ng/ml | ~0.5 nM | Complete at 1 µM | [5][7] |
Table 1: Inhibitory Potency of this compound on TSHR Activation.
| Parameter | Value | Reference |
| Potency | Nanomolar | [1][3][8] |
| Cross-reactivity (LH receptor) | Partial agonist | [6] |
| Cross-reactivity (FSH receptor) | Not significant | [1] |
Table 2: Pharmacological Profile of this compound.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the inhibitory effects of this compound.
Cell Culture and TSHR Expression
-
Chinese Hamster Ovary (CHO) Cells: CHO cells were stably transfected to express the human TSH receptor. These cells provide a controlled system to study the direct effects of compounds on the receptor without the interference of other thyroid-specific proteins.[1][2]
-
Rat FRTL-5 Thyroid Cells: These cells endogenously express the rat TSH receptor and are a well-established model for studying thyroid cell physiology and TSHR signaling.[1][2]
-
Primary Human Orbital Fibroblasts: Fibroblasts were isolated from orbital tissue of patients with active Graves' ophthalmopathy. These primary cells were then differentiated into adipocytes, which are known to express functional TSHRs, providing a clinically relevant model to study the effects of TSIs and their inhibitors.[5][7]
TSHR Activation and Inhibition Assays
The primary method for assessing TSHR activation and its inhibition by this compound was the measurement of intracellular cyclic AMP (cAMP) production.
-
Cell Seeding: Cells were seeded in multi-well plates and allowed to adhere and grow to near-confluence.
-
Pre-incubation: Cells were typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.[7]
-
Antagonist Treatment: Cells were then treated with varying concentrations of this compound for a brief period (e.g., 5 minutes) prior to stimulation.[7]
-
Stimulation: The cells were subsequently stimulated with a TSHR agonist, which could be:
-
Incubation: The cells were incubated with the agonist for a defined period (e.g., 6 hours).[7]
-
cAMP Measurement: Following incubation, the concentration of cAMP in the cell culture medium or cell lysates was determined using commercially available assay kits, such as an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Figure 1: TSHR Signaling Pathway and Site of this compound Inhibition.
Figure 2: General Experimental Workflow for Assessing this compound Activity.
Conclusion
This compound is a nanomolar potent, allosteric antagonist of the TSH receptor that effectively inhibits receptor activation mediated by both TSH and pathogenic TSIs.[1][3][8] Its ability to completely block TSI-induced cAMP production in clinically relevant cell models, such as orbital fibroblasts from Graves' ophthalmopathy patients, highlights its therapeutic potential for the treatment of Graves' disease and its extrathyroidal manifestations.[1][5][7] The allosteric mechanism of action and inverse agonist properties of this compound make it a valuable tool for further research and a promising candidate for the development of novel therapies targeting the underlying pathophysiology of Graves' disease.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. thyroid.org [thyroid.org]
- 8. etj.bioscientifica.com [etj.bioscientifica.com]
Investigating TSH Receptor Signaling with Org 274179-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thyrotropin receptor (TSHR) signaling pathways and the use of Org 274179-0, a potent allosteric antagonist, as a tool for their investigation. We will cover the compound's mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for key assays.
Introduction to TSH Receptor Signaling
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) central to regulating thyroid gland function, growth, and hormone production.[1] Upon binding of its endogenous ligand, thyroid-stimulating hormone (TSH), the TSHR initiates a cascade of intracellular events primarily through two major signaling pathways:
-
Gαs/cAMP Pathway: The canonical pathway involves the activation of the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][2] cAMP, a second messenger, then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that control thyroid hormone synthesis and secretion.[2]
-
Gαq/Phospholipase C (PLC) Pathway: The TSHR can also couple to the Gq alpha subunit (Gαq), activating Phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2]
Dysregulation of TSHR signaling is implicated in various thyroid disorders. For instance, in Graves' disease, stimulating autoantibodies (TSIs) chronically activate the receptor, leading to hyperthyroidism.[5][6]
This compound: A Potent Allosteric Antagonist
This compound is a small molecule that functions as a potent, allosteric antagonist of the TSH receptor.[7][8] Its key characteristics include:
-
Allosteric Mechanism: Unlike TSH which binds to the large extracellular domain (the orthosteric site), this compound binds to a pocket within the transmembrane domain of the receptor.[9][10] This allosteric binding prevents the receptor from adopting an active conformation, thereby inhibiting signal transduction without directly competing with TSH for its binding site.[5][10]
-
Inverse Agonism: In addition to blocking agonist-stimulated activity, this compound can reduce the basal or constitutive activity of the TSHR. It has been shown to fully block the increased basal activity of naturally occurring, constitutively active TSHR mutants.[5][9][11]
-
Broad Antagonism: It effectively inhibits TSHR activation induced by TSH, as well as by thyroid-stimulating immunoglobulins (TSIs) like the monoclonal antibody M22, which are responsible for Graves' disease.[5][7]
These properties make this compound an invaluable research tool for dissecting TSHR signaling and a potential therapeutic agent for conditions like Graves' disease and Graves' ophthalmopathy.[5][11]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize its half-maximal inhibitory concentrations (IC50).
Table 1: Inhibition of cAMP Pathway Signaling in CHO Cells Expressing hTSHR
| Stimulating Agonist | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Bovine TSH (bTSH) | CRE-Luciferase Reporter | 30 | [7] |
| Human TSH (hTSH) | CRE-Luciferase Reporter | 26 | [7] |
| M22 (TSI mimic) | CRE-Luciferase Reporter | 56 |[7] |
Table 2: Inhibition of Phospholipase C (PLC) Pathway Signaling in CHO Cells Expressing hTSHR
| Stimulating Agonist | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Bovine TSH (bTSH) | PLC Activation | 5 | [7] |
| M22 (TSI mimic) | PLC Activation | 4 |[7] |
Table 3: Inhibition of cAMP Production in Adipocytes from Graves' Orbitopathy Patients
| Stimulating Agonist | IC50 (nM) | Reference |
|---|---|---|
| Human TSH (hTSH) | ~1.0 | [12] |
| M22 (TSI mimic) | ~0.5 |[12] |
Visualizing TSHR Signaling and Inhibition
Diagrams created using Graphviz DOT language illustrate the core signaling pathways and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on published literature. Researchers should optimize conditions for their specific cell lines and reagents.
-
Cell Lines:
-
Culture Conditions:
-
Culture CHO-hTSHR cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture FRTL-5 cells in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of six hormones (6H medium), including TSH. Before an experiment, switch cells to a TSH-deficient medium (5H medium) for at least 24-48 hours to ensure a low basal signaling state.[3][4]
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
This assay measures cAMP production indirectly by quantifying the expression of a luciferase reporter gene driven by a cAMP Response Element (CRE) promoter.[1][13]
-
Cell Seeding: Seed CHO-hTSHR-Luciferase cells into white, solid-bottom 96- or 384-well assay plates at a pre-determined optimal density (e.g., 15,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the compound dilutions (and a vehicle control) to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a constant concentration of the agonist (e.g., TSH, M22) to all wells except for the negative control. This concentration should be one that elicits a submaximal response (EC80) to allow for effective measurement of inhibition.
-
Incubation: Incubate the plates for 4-6 hours at 37°C to allow for gene transcription and luciferase protein accumulation.[1]
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add a commercial luciferase detection reagent (e.g., Bright-Glo™) that lyses the cells and provides the substrate for the luciferase enzyme.[1]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to controls (0% inhibition for agonist-only, 100% inhibition for no-agonist). Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
This assay quantifies the accumulation of inositol phosphates (IPs), the product of PLC activity.[3][4]
-
Cell Labeling: Seed CHO-hTSHR or FRTL-5 cells in 24-well plates. Once confluent, incubate the cells for 18-24 hours in inositol-free medium containing myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.[3]
-
Pre-treatment: Wash the cells and pre-incubate them in a buffer containing LiCl for 15-20 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Inhibition and Stimulation: Add this compound (or vehicle) for a 15-30 minute pre-incubation period. Then, add the TSH agonist and incubate for an additional 30-60 minutes at 37°C.[3]
-
IP Extraction: Stop the reaction by aspirating the medium and adding ice-cold formic acid.
-
IP Separation: Transfer the cell lysates to columns containing Dowex anion-exchange resin. Wash the columns to remove free inositol and then elute the total [³H]IPs with a high-molarity ammonium (B1175870) formate (B1220265) solution.
-
Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.
-
Data Analysis: Calculate the fold-increase in IP production over basal levels and determine the inhibitory effect of this compound to calculate the IC50.
Conclusion
This compound is a highly potent and specific allosteric antagonist of the TSH receptor. Its ability to inhibit both the Gs/cAMP and Gq/PLC signaling pathways, whether stimulated by TSH or pathogenic autoantibodies, makes it an exceptional tool for thyroid research. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists aiming to investigate the complex signaling mechanisms of the TSH receptor and to screen for novel modulators with therapeutic potential.
References
- 1. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. e-enm.org [e-enm.org]
- 4. Crosstalk Between cAMP and Phosphoinositide System in Signal Transduction Pathways Through TSH Receptor. [e-enm.org]
- 5. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. thyroid.org [thyroid.org]
- 13. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Org 274179-0: An In-Depth Technical Guide on its Effects on Constitutively Active TSHR Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Org 274179-0, a potent and allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR), on constitutively active TSHR mutants. This document details the quantitative efficacy of this compound, outlines the experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to TSHR and Constitutive Activation
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the growth and function of the thyroid gland.[1] Upon binding of its endogenous ligand, thyroid-stimulating hormone (TSH), the TSHR activates intracellular signaling pathways, primarily the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C (PLC) pathway, leading to the synthesis and release of thyroid hormones.[2][3]
Mutations in the TSHR gene can lead to constitutive activation of the receptor, meaning it becomes active even in the absence of TSH.[2][4] These constitutively active mutants (CAMs) are a major cause of non-autoimmune hyperthyroidism, including conditions like toxic adenomas and familial non-autoimmune hyperthyroidism.[4][5] this compound has emerged as a valuable pharmacological tool and a potential therapeutic agent for diseases caused by TSHR overactivity due to its ability to act as an inverse agonist, reducing the basal, ligand-independent activity of the receptor.[6][7]
Quantitative Effects of this compound on Constitutively Active TSHR Mutants
This compound has been demonstrated to be a highly potent inhibitor of the constitutive activity of various naturally occurring TSHR mutants. Its efficacy is measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the mutant receptor's basal signaling activity by 50%.
A key study investigated the effect of this compound on five distinct, naturally occurring constitutively active TSHR mutants.[6] The compound fully blocked the increased basal cAMP levels of all tested mutants with nanomolar potencies.[2][6] The IC50 values for the inhibition of constitutive cAMP production by this compound are summarized in the table below.
| TSHR Mutant | Location of Mutation | IC50 of this compound (nM) |
| Ile568Thr | Extracellular Loop 2 | 8 |
| Asp619Gly | Intracellular Loop 3 | 74 |
| Ala623Val | Intracellular Loop 3 | 22 |
| Thr632Ile | Intracellular Loop 3 | 2 |
| Asp633Glu | Intracellular Loop 3 | 19 |
| Wild-Type (WT) TSHR | - | 22 |
Data sourced from Koppen et al., 2012.[6]
These data highlight the potent inverse agonist activity of this compound across a range of TSHR mutants located in different domains of the receptor. Notably, this compound also demonstrated the ability to suppress the basal activity of the wild-type TSHR.[6]
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments cited in the quantitative data section.
Cell Culture and Transfection for TSHR Mutant Expression
Objective: To express wild-type and constitutively active mutant human TSHR in a mammalian cell line for subsequent signaling assays.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Expression plasmids containing the cDNA for wild-type or mutant human TSHR
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Culture plates (e.g., 96-well plates)
Protocol:
-
CHO cells are seeded in 96-well plates at a density of 25,000 cells per well and cultured overnight.
-
On the day of transfection, varying amounts of TSHR cDNA (e.g., 10, 80, and 240 ng per well) are mixed with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
The DNA-transfection reagent complex is added to the cells and incubated for a specified period (e.g., 4-6 hours).
-
The transfection medium is then replaced with fresh, complete culture medium.
-
Cells are incubated for 24-48 hours to allow for receptor expression before being used in signaling assays.
cAMP Accumulation Assay
Objective: To quantify the level of intracellular cyclic AMP (cAMP) as a measure of TSHR activation.
Materials:
-
CHO cells expressing wild-type or mutant TSHR
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 20 µM rolipram (B1679513) or 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)) to prevent cAMP degradation
-
This compound at various concentrations
-
cAMP detection kit (e.g., AlphaScreen cAMP Assay from PerkinElmer)
-
Plate reader capable of detecting the assay signal
Protocol:
-
After the transfection period, the culture medium is removed from the cells.
-
The cells are washed with assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor in assay buffer for a short period (e.g., 30 minutes) at 37°C.
-
To determine the inverse agonist activity of this compound, the compound is added to the cells at a range of concentrations.
-
The cells are incubated with this compound for a defined period (e.g., 60 minutes) at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, such as the AlphaScreen cAMP assay, according to the manufacturer's protocol.
-
The data are analyzed using a non-linear regression to determine the IC50 values of this compound.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TSHR Signaling Pathways.
Caption: Experimental Workflow for IC50 Determination.
Caption: Logical Relationship of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. TSH Receptor Mutations and Diseases - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Structural Basis for Org 274179-0 Antagonism of the Thyrotropin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis for the antagonism of the Thyrotropin Receptor (TSHR) by the small molecule compound Org 274179-0. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction: this compound, a Potent Allosteric Antagonist
This compound is a potent, small molecule, allosteric antagonist and inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3][4][5][6] The TSHR is a G protein-coupled receptor (GPCR) crucial for thyroid gland function and a key player in the pathophysiology of Graves' disease, an autoimmune disorder where autoantibodies (TSAbs) chronically stimulate the receptor, leading to hyperthyroidism.[1][6][7] this compound has been investigated for its therapeutic potential in such conditions by its ability to block receptor activation by both the endogenous ligand, thyroid-stimulating hormone (TSH), and pathogenic autoantibodies.[1][3][8]
Mechanism of Action: Allosteric Inhibition
The primary mechanism of this compound is allosteric antagonism.[1][3][7] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand), this compound binds to a distinct, allosteric site located within the transmembrane (TM) domain of the TSHR.[7][9] This mode of action has several key features:
-
Non-competitive Inhibition: It inhibits TSHR activation without preventing the binding of TSH to its extracellular domain.[9] The antagonism is achieved by preventing the conformational changes in the receptor that are necessary for G protein coupling and subsequent signal transduction.
-
Inverse Agonism: this compound has been shown to be an inverse agonist, meaning it can reduce the basal, constitutive activity of the TSHR even in the absence of an agonist.[5][6] This is particularly relevant for constitutively active TSHR mutants.[1]
-
Broad Spectrum Blockade: It effectively inhibits TSHR activation induced by TSH, as well as by thyroid-stimulating immunoglobulins (TSIs) found in patients with Graves' disease.[1][2]
Structural Basis: Insights and Limitations
The precise structural basis of this compound's interaction with the TSHR remains partially unresolved due to the challenges in obtaining high-resolution structural data.
A 2021 cryo-electron microscopy (cryo-EM) study attempted to determine the inactive-state structure of the TSHR stabilized by this compound in complex with an inverse-agonist antibody fragment (CS-17).[10] While this effort yielded a global resolution of 3.1 Å, the resolution in the transmembrane region, where this compound is presumed to bind, was insufficient to accurately model the side-chain interactions or definitively map the binding pocket.[10]
Despite this limitation, the available evidence strongly supports the binding of this compound to a pocket formed by the seven transmembrane helices, a common binding site for small molecule allosteric modulators of GPCRs.[7] By binding within this domain, this compound is thought to stabilize an inactive conformation of the receptor, preventing the intracellular G protein-binding site from adopting the active state required for signal propagation.
Quantitative Data: Potency and Efficacy
The potency of this compound has been quantified across various cellular assays, demonstrating its nanomolar efficacy in inhibiting TSHR signaling through different pathways.
| Assay Type | Cell Line | Stimulus | IC50 Value | Reference |
| CRE-Luciferase Transactivation | CHO (human TSHR) | Bovine TSH (bTSH) | 30 nM | [4] |
| CRE-Luciferase Transactivation | CHO (human TSHR) | Human TSH (hTSH) | 26 nM | [4] |
| CRE-Luciferase Transactivation | CHO (human TSHR) | M22 (TSI mimic) | 56 nM | [4] |
| cAMP Formation | FRTL-5 (rat TSHR) | Bovine TSH (bTSH) | 5 nM | [2] |
| cAMP Formation | FRTL-5 (rat TSHR) | M22 (TSI mimic) | 2 nM | [2] |
| Phospholipase C (PLC) Activation | CHO (human TSHR) | Bovine TSH (bTSH) | 5 nM | [4] |
| Phospholipase C (PLC) Activation | CHO (human TSHR) | M22 (TSI mimic) | 4 nM | [4] |
| Basal cAMP Synthesis Reduction | CHO (human TSHR) | None (Inverse Agonism) | 22 nM | [2] |
Experimental Protocols and Methodologies
The characterization of this compound involved standard cell-based pharmacological assays to determine its effect on TSHR signaling.
5.1. Cell Lines
-
Chinese Hamster Ovary (CHO) Cells: These cells were stably or transiently transfected to express the human TSH receptor. CHO cells are a common model system for studying GPCRs as they provide a clean background with low endogenous receptor expression.[1][4]
-
FRTL-5 Cells: A rat thyroid follicular cell line that endogenously expresses the TSH receptor and represents a more physiologically relevant model for thyroid cell function.[1]
5.2. Key Assays
-
cAMP Accumulation Assays: TSHR primarily signals through the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). To measure antagonism, cells were pre-incubated with varying concentrations of this compound before being stimulated with an agonist (e.g., TSH or M22). Intracellular cAMP levels were then measured, typically using competitive immunoassays or reporter gene assays. The IC50 value represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.[2]
-
CRE-Luciferase Reporter Assays: This is a downstream method to measure cAMP pathway activation. The cAMP response element (CRE) is a DNA sequence that binds the CREB protein upon phosphorylation by Protein Kinase A (PKA), which is activated by cAMP. In this assay, a luciferase reporter gene is placed under the control of a CRE promoter. Receptor activation leads to luciferase expression, which produces a measurable light signal. The inhibitory effect of this compound is quantified by the reduction in this light signal.[2][4]
-
Phospholipase C (PLC) Activation Assays: TSHR can also couple to Gαq, activating the PLC pathway and leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium. The ability of this compound to block this pathway was assessed by measuring the inhibition of agonist-induced PLC activation.[4]
Visualizations: Signaling Pathways and Workflows
6.1. TSH Receptor Signaling and Point of Antagonism
The following diagram illustrates the canonical TSHR signaling pathway and the inhibitory action of this compound.
Caption: TSHR signaling pathway and allosteric inhibition by this compound.
6.2. Experimental Workflow for Antagonist Characterization
This diagram outlines the typical experimental process for identifying and characterizing a TSHR antagonist like this compound.
Caption: Workflow for the discovery and characterization of a TSHR antagonist.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 8. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Autoantibody mimicry of hormone action at the thyrotropin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Org 274179-0: A Deep Dive into its Allosteric Binding Site on the Thyrotropin Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of Org 274179-0, a potent allosteric antagonist of the Thyroid-Stimulating Hormone (TSH) receptor (TSHR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of TSHR pharmacology and the development of novel therapeutics for thyroid-related disorders.
Introduction: The Significance of TSHR and Allosteric Modulation
The TSH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function, controlling the synthesis and release of thyroid hormones.[1][2][3] Dysregulation of TSHR signaling is implicated in various pathologies, including Graves' disease, an autoimmune disorder characterized by the production of stimulating autoantibodies against the TSHR.[4][5][6]
Small molecule allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a promising therapeutic strategy.[7][8] They can modulate the receptor's response to the natural agonist with greater subtlety than traditional orthosteric ligands.[7][8] this compound has emerged as a key tool compound for studying TSHR function and as a potential therapeutic agent.[4][9][10] This molecule acts as an allosteric antagonist and an inverse agonist, effectively inhibiting both TSH-stimulated and basal receptor activity.[4][10][11]
The Allosteric Binding Pocket of this compound
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the binding of this compound to the TSHR.[12][13] Unlike TSH and stimulating autoantibodies that primarily interact with the large extracellular domain (ECD) of the receptor, small molecules like this compound bind within a pocket located in the seven-transmembrane (7TM) helical bundle.[10][11][14]
The cryo-EM structure of the human TSHR in an inactive state, bound to an inverse agonist Fab (CS-17) and the antagonist this compound, has been resolved (PDB ID: 7T9M).[12] While the resolution in the transmembrane region limited the precise modeling of all side-chain interactions for this compound, the structure reveals that the binding site is situated within the 7TM domain.[13] This pocket is analogous to the binding site of other small molecule modulators in related glycoprotein (B1211001) hormone receptors.[13] Further structural and mutagenesis studies are required to delineate the exact molecular determinants of this compound binding.
Quantitative Analysis of this compound Binding and Activity
The potency and allosteric nature of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (bTSH-stimulated cAMP) | 5 nM | FRTL-5 cells (rat thyroid) | cAMP accumulation | [15] |
| IC50 (M22-stimulated cAMP) | 2 nM | FRTL-5 cells (rat thyroid) | cAMP accumulation | [15] |
| IC50 (TSH-stimulated cAMP) | 70 nM, 35 nM | CHO-hTSHR cells | cAMP accumulation | [15] |
| log KB (vs. TSH) | -7.43 ± 0.12 | CHO-hTSHR cells | CRE-luciferase reporter | [15] |
| log KB (vs. M22) | -7.69 ± 0.22 | CHO-hTSHR cells | CRE-luciferase reporter | [15] |
Table 1: Inhibitory potency of this compound on TSHR signaling.
| Parameter | Effect | Experimental Condition | Reference |
| TSH Potency (EC50) | Little to no effect | Increasing concentrations of this compound | [4][15] |
| [125I]-TSH Dissociation | No significant effect | Crude membranes of CHO-hTSHR cells | Radioligand binding |
Table 2: Allosteric properties of this compound.
Experimental Protocols
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells are a common model system for studying recombinant TSHR.
-
Cell Line: CHO-K1 cells.
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are stably transfected with a plasmid encoding the human TSH receptor (hTSHR) using standard lipid-based transfection reagents. Selection of stable clones is typically achieved using an appropriate antibiotic resistance marker.
Cyclic AMP (cAMP) Accumulation Assay
This assay is a primary method to assess the functional activity of TSHR and the inhibitory effect of antagonists.
-
Cell Seeding: CHO-hTSHR cells are seeded into 24-well plates and allowed to adhere overnight.
-
Pre-incubation: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound. Cells are incubated for a short period (e.g., 30 minutes).
-
Stimulation: TSH or patient-derived TSHR-stimulating immunoglobulins (TSI) are added to the wells, and the cells are incubated for a further period (e.g., 1 hour) at 37°C.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
Radioligand Binding Assay
These assays are used to determine if an allosteric modulator affects the binding of the orthosteric ligand.
-
Membrane Preparation: Crude membranes are prepared from CHO-hTSHR cells by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-TSH) in the presence or absence of this compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: Dissociation constants (Kd) and binding capacities (Bmax) are determined by analyzing the binding data.
TSH Receptor Signaling Pathways
The TSHR primarily signals through the Gsα and Gq/11 pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This compound, as an antagonist and inverse agonist, inhibits these downstream signaling cascades.
Conclusion and Future Directions
This compound is a well-characterized, potent allosteric antagonist and inverse agonist of the TSH receptor. Structural studies have localized its binding site to the transmembrane domain, providing a framework for the rational design of new TSHR modulators. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the field.
Future research should focus on high-resolution structural determination of the this compound-TSHR complex to precisely map the interacting residues. This will facilitate structure-activity relationship studies and the development of next-generation allosteric modulators with improved potency, selectivity, and pharmacokinetic properties for the treatment of Graves' disease and other TSHR-related pathologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 8. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. escholarship.org [escholarship.org]
- 14. pnas.org [pnas.org]
- 15. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Org 274179-0 in CHO Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3][4] It functions by non-competitively inhibiting the activation of the TSHR by agonists like thyroid-stimulating hormone (TSH) and TSH receptor-stimulating immunoglobulins (TSIs).[1][5] This document provides detailed protocols for utilizing this compound in Chinese Hamster Ovary (CHO) cell-based assays, which are commonly used to study TSHR signaling.[1][6]
Mechanism of Action:
This compound acts as an allosteric antagonist, meaning it binds to a site on the TSHR distinct from the orthosteric site where TSH binds.[1][5] This binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.[1] Consequently, it inhibits downstream signaling pathways, primarily the Gs-protein-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[7][8] Additionally, this compound has been shown to act as an inverse agonist, capable of reducing the basal activity of wild-type and constitutively active TSHR mutants.[1][9][10]
Applications:
-
Studying TSHR signaling pathways: this compound is a valuable tool for dissecting the mechanisms of TSHR activation and downstream signaling in a controlled in vitro environment.
-
Screening for TSHR modulators: It can be used as a reference compound in high-throughput screening campaigns to identify novel TSHR agonists, antagonists, or allosteric modulators.
-
Investigating Graves' Disease pathogenesis: Given that Graves' Disease is caused by autoantibodies that stimulate the TSHR, this compound can be used in cell-based models to study the effects of these autoantibodies and to screen for potential therapeutic agents.[1][2]
Solubility:
This compound is sparingly soluble in DMSO (1-10 mg/ml) and ethanol (B145695) (1-10 mg/ml).[4]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound in CHO Cells Expressing Human TSHR
| Assay Type | Stimulant | IC50 (nM) | Reference |
| CRE-Luciferase Reporter Assay | Bovine TSH (bTSH) | 30 | [4] |
| CRE-Luciferase Reporter Assay | Human TSH (hTSH) | 26 | [4] |
| CRE-Luciferase Reporter Assay | M22 (TSI mimic) | 34, 39, 41, 56 | [4][5] |
| cAMP Accumulation Assay | Bovine TSH (bTSH) | 9 | [5] |
| cAMP Accumulation Assay | Human TSH (hTSH) | 11 | [5] |
| cAMP Accumulation Assay | M22 (TSI mimic) | 5 | [5] |
| Phospholipase C (PLC) Activation | Bovine TSH (bTSH) | 5 | [4] |
| Phospholipase C (PLC) Activation | M22 (TSI mimic) | 4 | [4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in CHO-hTSHR Cells
This protocol is designed to measure the inhibition of TSH-induced cAMP production by this compound in CHO cells stably expressing the human TSH receptor (CHO-hTSHR).
Materials:
-
CHO-hTSHR cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin)[11][12]
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., PBS with 0.5 mM IBMX)
-
This compound
-
TSH (bovine or human) or M22
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well or 384-well plates (white, tissue culture treated for adherent cells)[13]
Procedure:
-
Cell Culture: Culture CHO-hTSHR cells at 37°C in a humidified 5% CO2 incubator.[11][12] Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Seeding:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in stimulation buffer to achieve the desired final concentrations.
-
Assay Protocol: a. Remove the culture medium from the wells (for adherent cells). b. Add the desired concentrations of this compound to the wells. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. d. Add the agonist (TSH or M22) at a concentration that elicits a submaximal response (e.g., EC80). e. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. f. Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA) and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay in CHO-hTSHR Cells
This protocol measures the transcriptional activity of the cAMP response element (CRE) in response to TSHR activation, which is inhibited by this compound.[5]
Materials:
-
CHO-hTSHR cells stably co-transfected with a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin).[11][12]
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
TSH (bovine or human) or M22.
-
Luciferase assay reagent.
-
96-well or 384-well plates (white, clear bottom).
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture and seed the CHO-hTSHR-CRE-luciferase cells as described in Protocol 1.
-
Compound and Agonist Treatment: a. Prepare serial dilutions of this compound. b. Treat the cells with the different concentrations of this compound for a short pre-incubation period (e.g., 15-30 minutes). c. Add the agonist (TSH or M22) at a concentration that gives a robust signal (e.g., EC80).
-
Incubation: Incubate the plates for a period sufficient to allow for gene expression and protein accumulation (typically 4-6 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol. c. Measure the luminescence using a plate reader.[15]
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and calculate the IC50 value using a suitable curve-fitting model.
Mandatory Visualization
Caption: TSHR signaling pathway and inhibition by this compound.
Caption: General workflow for CHO cell-based assays with this compound.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Org 274179-0 in FRTL-5 Thyroid Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 274179-0 is a potent, small molecule, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor.[1][2][3] It has been identified as a valuable tool for investigating the pathophysiology of thyroid diseases, particularly those involving TSH receptor activation, such as Graves' disease.[1][4] The Fischer Rat Thyroid Line-5 (FRTL-5) is a well-characterized, TSH-dependent cell line that endogenously expresses the rat TSH receptor, making it an ideal in vitro model system for studying the effects of TSH receptor modulators like this compound.[1][5][6] These application notes provide detailed protocols for utilizing this compound in FRTL-5 cells to study TSH receptor antagonism and its downstream signaling effects.
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of the TSH receptor.[1] This means it binds to a site on the receptor distinct from the TSH binding site, and in doing so, it inhibits receptor activation by agonists like TSH and TSH receptor-stimulating immunoglobulins (TSIs).[1] Furthermore, this compound exhibits inverse agonist properties, meaning it can reduce the basal, ligand-independent activity of the TSH receptor.[4][5] This is particularly relevant for studying constitutively active TSH receptor mutants found in some thyroid pathologies.[5]
Data Presentation
The following table summarizes the reported inhibitory potency of this compound on agonist-induced cyclic AMP (cAMP) formation in FRTL-5 cells.
| Agonist | Cell Line | Assay | IC50 of this compound | Reference |
| Bovine TSH (bTSH) | FRTL-5 | cAMP Formation | 5 nM | [2][5] |
| M22 (human monoclonal TSHR stimulating antibody) | FRTL-5 | cAMP Formation | 2 nM | [2][5] |
Signaling Pathway
The primary signaling pathway activated by the TSH receptor in thyroid follicular cells is the Gs alpha-adenylyl cyclase (AC) pathway, leading to the production of the second messenger cyclic AMP (cAMP).[5] this compound effectively blocks this pathway by preventing the conformational change in the TSH receptor required for G protein activation.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRTL-5 Cells [cytion.com]
Application Notes: Determination of TSH Receptor Antagonist Activity using a cAMP Accumulation Assay with Org 274179-0
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thyroid-stimulating hormone (TSH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function. Its activation by TSH initiates a signaling cascade predominantly through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of TSH receptor signaling is implicated in various thyroid disorders, including Graves' disease. Consequently, the identification and characterization of TSH receptor antagonists are of significant therapeutic interest.
Org 274179-0 is a potent, allosteric antagonist of the TSH receptor.[1][2][3][4] It has been shown to effectively inhibit TSH-mediated activation of the receptor and subsequent cAMP production.[1][5] This application note provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP accumulation assay to characterize the inhibitory activity of this compound on the TSH receptor.
Signaling Pathway of TSH Receptor and Inhibition by this compound
The TSH receptor, upon binding to its endogenous ligand TSH, couples to the Gαs protein. This activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately eliciting a cellular response. This compound, as an allosteric antagonist, binds to a site on the TSH receptor distinct from the TSH binding site and induces a conformational change that prevents receptor activation, thereby inhibiting the production of cAMP.
References
Application Notes and Protocols: Studying Graves' Orbitopathy Fibroblasts with Org 274179-0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graves' Orbitopathy (GO), also known as Thyroid Eye Disease (TED), is an autoimmune disorder characterized by inflammation and remodeling of orbital tissues. Orbital fibroblasts are key effector cells in the pathogenesis of GO, contributing to the expansion of extraocular muscles and orbital fat through excessive proliferation, hyaluronan production, and adipogenesis. The thyrotropin receptor (TSHR) expressed on these fibroblasts is a primary target for autoantibodies, leading to the activation of downstream signaling pathways that drive disease progression.[1][2]
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the TSHR.[3] It has been demonstrated to effectively block TSH- and autoantibody-mediated TSHR activation at nanomolar concentrations, primarily through the inhibition of cyclic AMP (cAMP) production.[4][5][6] These characteristics make this compound a valuable tool for investigating the role of TSHR signaling in GO pathogenesis and for evaluating the therapeutic potential of TSHR antagonism.
These application notes provide detailed protocols for the culture of primary human orbital fibroblasts from patients with Graves' disease, their differentiation into adipocytes, and methods to assess the inhibitory effects of this compound on key pathological processes.
Data Presentation
The following tables summarize the known quantitative effects of this compound on TSHR-mediated signaling in differentiated Graves' orbitopathy fibroblasts.
Table 1: Inhibition of Stimulated cAMP Production by this compound in Differentiated GO Fibroblasts
| Stimulus | This compound Concentration for Complete Blockade | Reference(s) |
| rhTSH (10 mU/ml) | 10⁻⁶ M | [5][6] |
| Graves' Disease IgG (GD-IgG) (1 mg/ml) | 10⁻⁶ M | [5][6] |
| M22 (human monoclonal TSHR stimulating antibody) (500 ng/ml) | 10⁻⁶ M | [5][6] |
Table 2: Potency of this compound in Inhibiting TSHR-Mediated cAMP Production
| Parameter | Value | Cell Type | Reference(s) |
| IC₅₀ | 11 nM | Differentiated GO Fibroblasts | [4] |
Note on Hyaluronan Synthesis and Adipogenesis:
While TSHR activation is known to contribute to hyaluronan synthesis and adipogenesis in GO fibroblasts, to date, no published studies have provided specific quantitative data (e.g., IC₅₀ values) on the direct inhibitory effect of this compound on these two downstream pathological endpoints. The protocols provided below can be utilized to generate such dose-response data and fully characterize the inhibitory profile of this compound.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Primary Culture of Human Orbital Fibroblasts (GO-OFs)
This protocol describes the isolation and culture of primary fibroblasts from orbital adipose/connective tissue obtained from patients with Graves' Orbitopathy.
Materials:
-
Orbital adipose/connective tissue specimens
-
Culture medium: DMEM/F-12 or Medium 199
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Fungizone (Amphotericin B)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Sterile culture dishes and flasks
-
Sterile surgical instruments (scalpels, forceps)
Protocol:
-
Aseptically transfer the orbital tissue biopsy to a sterile petri dish.
-
Wash the tissue extensively with sterile PBS to remove excess blood.
-
Mince the tissue into small fragments (approx. 1-2 mm³) using sterile scalpels.
-
Place the tissue fragments into a T-75 culture flask.
-
Add 10-15 mL of complete culture medium (DMEM/F-12 or Medium 199 supplemented with 20% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2.5 µg/mL fungizone).
-
Incubate the flask at 37°C in a humidified atmosphere of 5% CO₂. Do not disturb the flask for the first 3-5 days to allow tissue fragments to adhere.
-
Fibroblasts will begin to migrate out from the tissue explants. Monitor the culture for cell growth.
-
Change the medium every 3-4 days.
-
When the cells reach 80-90% confluency, passage them. To do this, remove the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at a 1:3 or 1:4 split ratio.
-
For experiments, use fibroblasts between passages 3 and 9.
Adipocyte Differentiation of GO-OFs
This protocol is for inducing the differentiation of confluent GO fibroblasts into mature adipocytes, a model that more closely mimics the in vivo state of expanded orbital fat in GO.
Materials:
-
Confluent GO-OFs in 6-well or 24-well plates
-
Differentiation Medium (serum-free DMEM/F-12) supplemented with:
-
Insulin (1 µmol/L)
-
Triiodothyronine (T₃) (0.2 nmol/L)
-
Carbaprostacyclin (cPGI₂) (0.2 µmol/L)
-
Dexamethasone (B1670325) (1 µmol/L) - for the first 4 days only
-
3-isobutyl-1-methylxanthine (IBMX) (0.1 mmol/L) - for the first 4 days only
-
Biotin (33 µmol/L)
-
Pantothenic acid (17 µmol/L)
-
Transferrin (10 µg/mL)
-
Protocol:
-
Grow GO-OFs to confluence in your desired plate format.
-
To initiate differentiation, aspirate the growth medium and replace it with Differentiation Medium containing dexamethasone and IBMX.
-
Incubate at 37°C and 5% CO₂ for 4 days.
-
After 4 days, aspirate the medium and replace it with fresh Differentiation Medium (without dexamethasone and IBMX).
-
Continue to culture the cells for a total of 10-14 days, replacing the medium every 3-4 days.
-
Successful differentiation is characterized by the accumulation of lipid droplets within the cells, which can be visualized by microscopy and confirmed with Oil Red O staining.
Inhibition of cAMP Production Assay
This assay measures the ability of this compound to inhibit TSHR-agonist-induced cAMP production in differentiated GO-OFs.
Materials:
-
Differentiated GO-OFs in a 24-well or 96-well plate
-
This compound stock solution (in DMSO)
-
TSHR agonist: rhTSH, GD-IgG, or M22
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
Lysis buffer (provided with the cAMP kit)
Protocol:
-
Wash the differentiated GO-OFs with serum-free medium.
-
Pre-incubate the cells with differentiation medium containing 0.5 mM IBMX for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.
-
Prepare serial dilutions of this compound in the differentiation medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 5-10 minutes at 37°C.
-
Add the TSHR agonist (e.g., 10 mU/ml rhTSH or 500 ng/ml M22) to the wells. Include a control with no agonist.
-
Incubate for the time recommended by your cAMP assay kit manufacturer (typically ranging from 30 minutes to 6 hours).
-
Aspirate the medium and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the kit's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
Hyaluronan (HA) Production Assay
This protocol is to determine the effect of this compound on TSHR-agonist-induced hyaluronan secretion.
Materials:
-
Undifferentiated or differentiated GO-OFs in a 24-well or 96-well plate
-
This compound stock solution
-
TSHR agonist (e.g., M22)
-
Serum-free culture medium
-
Hyaluronan ELISA kit
Protocol:
-
Plate GO-OFs and allow them to adhere overnight.
-
Wash the cells with PBS and switch to serum-free medium for 24 hours to synchronize the cells.
-
Pre-incubate the cells with various concentrations of this compound in fresh serum-free medium for 1 hour.
-
Add the TSHR agonist to the wells.
-
Incubate for 48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of HA in the supernatants using a commercial HA ELISA kit according to the manufacturer's instructions.[7]
-
Normalize the HA concentration to the cell number or total protein content in each well.
-
Generate a dose-response curve to determine the inhibitory effect of this compound.
Adipogenesis Inhibition Assays
These protocols assess the ability of this compound to inhibit the differentiation of GO-OFs into adipocytes.
Materials:
-
GO-OFs cultured under differentiating conditions in the presence of this compound
-
PBS
-
10% Formalin
-
Oil Red O staining solution (0.3% in 60% isopropanol)
-
100% Isopropanol (for quantification)
Protocol:
-
At the end of the differentiation period (10-14 days), remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes.
-
Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
For qualitative analysis: Add water to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope.
-
For quantitative analysis: After the final water wash, allow the plates to dry completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate on a shaker for 10 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
Materials:
-
GO-OFs differentiated in a 96-well plate in the presence of this compound
-
AdipoRed™ Assay Reagent
-
PBS
Protocol:
-
At the end of the differentiation period, carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Add 5 µL of AdipoRed™ reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.
Materials:
-
GO-OFs differentiated in the presence of this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for adipogenic marker genes (e.g., PPARG, FABP4, ADIPOQ) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
At the end of the differentiation period, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for the target adipogenic genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, comparing the expression in this compound-treated cells to the vehicle-treated control.
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. genscript.com [genscript.com]
- 7. A review of TSHR- and IGF-1R-related pathogenesis and treatment of Graves’ orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org 274179-0 for Cultured Orbital Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyrotropin receptor (TSHR).[1][2][3] In the context of Graves' Orbitopathy (GO), also known as Thyroid Eye Disease, orbital fibroblasts are key effector cells that proliferate, differentiate into adipocytes, and produce excess hyaluronan, leading to orbital tissue expansion.[4][5] These orbital fibroblasts express TSHR, making them a direct target for the autoimmune attack in GO and a crucial point of therapeutic intervention.[4][6][7] this compound offers a valuable tool for in vitro studies to investigate the downstream effects of TSHR blockade in these cells. It has been shown to effectively inhibit TSHR activation by thyroid-stimulating hormone (TSH) and thyroid-stimulating immunoglobulins (TSIs), thereby blocking downstream signaling pathways, most notably the production of cyclic AMP (cAMP).[8][9][10][11]
These application notes provide detailed protocols for the use of this compound in cultured orbital fibroblasts, along with a summary of its quantitative effects on TSHR-mediated signaling.
Mechanism of Action
This compound functions as a negative allosteric modulator of the TSHR.[9][10] Unlike competitive antagonists that bind to the orthosteric site (the TSH binding site), this compound is thought to bind within the transmembrane domain of the receptor.[9][12] This binding stabilizes the receptor in an inactive conformation, preventing its activation even when TSH or TSIs are bound to the extracellular domain.[13] This allosteric inhibition effectively blocks the Gs-protein-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[8][9] It also inhibits the Gq-protein-mediated phospholipase C (PLC) pathway.[9]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on cAMP production in cultured orbital fibroblasts and other relevant cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on cAMP Production in Differentiated Orbital Fibroblasts from Graves' Orbitopathy Patients
| Stimulant | Stimulant Concentration | This compound IC50 | Reference |
| Recombinant Human TSH (rhTSH) | 10 mU/ml | ~2.6 nM | [11] |
| Graves' Disease IgG (GD-IgG) | 1 mg/ml | ~1 nM | [8] |
| M22 (Human Monoclonal TSHR Stimulating Antibody) | 500 ng/ml | ~0.5 nM | [8][11] |
Table 2: Effective Concentrations of this compound
| Effect | This compound Concentration | Cell Type | Reference |
| Complete blockade of rhTSH, GD-IgG, and M22-induced cAMP production | 10⁻⁶ M (1 µM) | Differentiated Orbital Fibroblasts | [6][14] |
| Dose-dependent inhibition of rhTSH-induced cAMP production | 10⁻¹⁰ to 10⁻⁶ M | Differentiated Orbital Fibroblasts | [11] |
Table 3: Inhibitory Concentration (IC50) of this compound in Other Cell Lines
| Cell Line | Stimulant | This compound IC50 | Reference |
| FRTL-5 (rat thyroid cells) | bTSH | 5 nM | [9] |
| FRTL-5 (rat thyroid cells) | M22 | 2 nM | [9] |
| CHO cells (expressing wild-type TSHR) | Basal cAMP synthesis | 22 nM | [2] |
Experimental Protocols
Protocol 1: Inhibition of TSH-Induced cAMP Production in Cultured Human Orbital Fibroblasts
Objective: To determine the dose-dependent inhibition of TSH-induced cAMP production by this compound in orbital fibroblasts.
Materials:
-
Primary human orbital fibroblasts from patients with Graves' Orbitopathy
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin/Streptomycin)
-
Differentiation medium (e.g., DMEM/F12, with insulin, dexamethasone, and a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
This compound
-
Recombinant human TSH (rhTSH)
-
cAMP assay kit
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24- or 48-well)
Procedure:
-
Cell Culture and Differentiation:
-
Culture primary human orbital fibroblasts in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
When cells reach near-confluence, induce differentiation into adipocytes by switching to differentiation medium. This step is crucial as TSHR expression increases with differentiation.[15]
-
Culture for the required period for differentiation (typically several days to two weeks).
-
-
Pre-incubation with Phosphodiesterase Inhibitor:
-
Thirty minutes prior to the experiment, pre-incubate the differentiated orbital fibroblasts with differentiation medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.[11] This prevents the degradation of cAMP and enhances the signal.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the differentiation medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for 5 minutes at 37°C.[11]
-
-
Stimulation with rhTSH:
-
Measurement of cAMP:
-
Following incubation, collect the cell culture medium or lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular or extracellular cAMP levels using a competitive immunoassay or other suitable method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum TSH-induced cAMP production.
-
Visualizations
Signaling Pathway of TSHR Activation and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 3. etj.bioscientifica.com [etj.bioscientifica.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Frontiers | A review of TSHR- and IGF-1R-related pathogenesis and treatment of Graves’ orbitopathy [frontiersin.org]
- 6. Complete inhibition of rhTSH-, Graves' disease IgG-, and M22-induced cAMP production in differentiated orbital fibroblasts by a low-molecular-weight TSHR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. thyroid.org [thyroid.org]
- 9. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. genscript.com [genscript.com]
- 15. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phospholipase C (PLC) Activation Assay Using Org 274179-0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of Org 274179-0 on Phospholipase C (PLC) activation mediated by the thyroid-stimulating hormone (TSH) receptor.
Introduction
Phospholipase C (PLC) is a critical enzyme in cellular signal transduction, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is integral to the function of many G protein-coupled receptors (GPCRs), including the thyroid-stimulating hormone (TSH) receptor. Activation of the TSH receptor stimulates both the adenylyl cyclase and PLC signaling cascades. This compound is a potent, allosteric antagonist of the TSH receptor, capable of inhibiting both of these signaling pathways.[1][2][3] This document outlines a protocol to quantify the inhibitory effect of this compound on TSH-mediated PLC activation.
Principle of the Assay
This protocol describes a method for quantifying PLC activation by measuring the accumulation of inositol phosphates (IPs), primarily IP3, in cells expressing the human TSH receptor. Cells are pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon stimulation of the TSH receptor with an agonist, PLC is activated and hydrolyzes PIP2, leading to the release of [³H]-IP3. The accumulation of [³H]-IPs is then quantified as a measure of PLC activity. The inhibitory potential of this compound is determined by its ability to reduce the agonist-induced accumulation of [³H]-IPs.
Materials and Reagents
-
Cell Line: CHO cells stably expressing the human TSH receptor (CHO-hTSHR).
-
Compound: this compound.
-
Agonist: Bovine TSH (bTSH) or a TSH receptor-stimulating immunoglobulin such as M22.
-
Radioisotope: [³H]-myo-inositol.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Labeling Medium: Inositol-free DMEM/F-12 medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Elution Buffer: 1 M Ammonium (B1175870) Formate (B1220265) / 0.1 M Formic Acid.
-
Anion Exchange Resin: Dowex AG1-X8 (formate form).
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Multi-channel pipette and other standard laboratory equipment.
Data Presentation
Table 1: Inhibitory Potency of this compound on PLC Activation in CHO-hTSHR Cells
| Agonist | IC50 of this compound (nM) |
| Bovine TSH (bTSH) | 5 |
| M22 (TSH-receptor-stimulating immunoglobulin) | 4 |
Data sourced from Cayman Chemical product information, citing van Koppen, C.J., et al. (2012).[4]
Table 2: Antagonistic Activity of this compound in Reporter Assays in CHO-hTSHR Cells
| Agonist | IC50 of this compound (nM) |
| Bovine TSH (bTSH) | 30 |
| Human TSH (hTSH) | 26 |
| M22 (TSH-receptor-stimulating immunoglobulin) | 56 |
Data sourced from Cayman Chemical product information, citing van Koppen, C.J., et al. (2012).[4]
Signaling Pathway and Experimental Workflow
Caption: TSH Receptor-PLC Signaling Pathway.
Caption: Experimental Workflow for PLC Activation Assay.
Experimental Protocol
1. Cell Culture and Seeding
-
Culture CHO-hTSHR cells in Ham's F-12 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well cell culture plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
2. Radiolabeling of Cells
-
Aspirate the culture medium and wash the cells once with inositol-free DMEM/F-12 medium.
-
Add 100 µL of inositol-free DMEM/F-12 medium containing 0.5 µCi/mL of [³H]-myo-inositol to each well.
-
Incubate the plate for 18-24 hours at 37°C to allow for the incorporation of the radioisotope into cellular phosphoinositides.
3. Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in stimulation buffer (HBSS with 10 mM LiCl).
-
Aspirate the labeling medium and wash the cells once with stimulation buffer.
-
Add 50 µL of the appropriate dilution of this compound to each well. Include wells with vehicle control (e.g., DMSO at the same final concentration as the compound).
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the TSH receptor agonist (e.g., bTSH) at twice the final desired concentration in stimulation buffer.
-
Add 50 µL of the agonist solution to the wells. For basal control wells, add 50 µL of stimulation buffer without the agonist.
-
Incubate the plate for 1 hour at 37°C.
4. Cell Lysis and Separation of Inositol Phosphates
-
Terminate the stimulation by aspirating the medium and adding 100 µL of ice-cold 0.1 M formic acid to each well.
-
Incubate the plate on ice for 30 minutes to ensure complete cell lysis.
-
Prepare anion exchange columns by adding a slurry of Dowex AG1-X8 resin to each column.
-
Transfer the cell lysates to the anion exchange columns.
-
Wash the columns with 1 mL of deionized water to remove unincorporated [³H]-myo-inositol.
-
Elute the [³H]-inositol phosphates with 1 mL of 1 M ammonium formate / 0.1 M formic acid into scintillation vials.
5. Quantification and Data Analysis
-
Add 10 mL of scintillation cocktail to each vial.
-
Quantify the amount of radioactivity in each vial using a scintillation counter.
-
The results should be expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
To determine the IC50 value of this compound, plot the percentage of inhibition against the logarithm of the antagonist concentration. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 x (1 - [(CPM with antagonist - Basal CPM) / (Stimulated CPM - Basal CPM)])
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
-
High Basal Signal: This could be due to incomplete removal of unincorporated [³H]-myo-inositol. Ensure thorough washing of the anion exchange columns.
-
Low Stimulated Signal: The cells may not be expressing a sufficient number of TSH receptors, or the agonist may not be potent enough. Verify cell line expression and agonist activity.
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting, especially during the addition of the antagonist and agonist.
Safety Precautions
-
Handle [³H]-myo-inositol with appropriate care according to radiation safety guidelines.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Dispose of radioactive waste in accordance with institutional regulations.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Org 274179-0 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 274179-0 is a potent, small-molecule allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3][4][5] It functions as an inverse agonist, effectively inhibiting both basal and stimulated TSHR activity.[6][7] This compound is a valuable tool for studying the pathophysiology of Graves' disease and Graves' ophthalmopathy, as it blocks the action of TSH and thyroid-stimulating immunoglobulins (TSIs).[7][8] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1421683-12-6 | [1][5][9] |
| Molecular Formula | C28H27F3N2O2 | [5][9] |
| Molecular Weight | 480.5 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | Solid | [4][5] |
Mechanism of Action
This compound acts as an allosteric antagonist of the TSHR, meaning it binds to a site on the receptor different from the hormone-binding site.[8][10] This binding event inhibits receptor activation mediated by TSH and TSIs.[1][8] Downstream, this leads to the inhibition of both the adenylyl cyclase/cAMP and phospholipase C (PLC) signaling pathways.[5][11]
Caption: Inhibition of TSH Receptor Signaling by this compound.
Quantitative Data Summary
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 (CRE-luciferase) | CHO (human TSHR) | Bovine TSH | 30 nM | [5] |
| Human TSH | 26 nM | [5] | ||
| M22 Immunoglobulin | 56 nM | [5] | ||
| IC50 (cAMP formation) | FRTL-5 (rat TSHR) | Bovine TSH | 5 nM | [4] |
| M22 Immunoglobulin | 2 nM | [4] | ||
| IC50 (PLC activation) | CHO (human TSHR) | Bovine TSH | 5 nM | [5] |
| M22 Immunoglobulin | 4 nM | [5] | ||
| Solubility | DMSO | Sparingly soluble (1-10 mg/mL) | [5] | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |
Experimental Protocols
Preparation of Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from a powder with a molecular weight of 480.5 g/mol , dissolve 0.4805 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage (≥ 4 years).[5]
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium (e.g., DMEM, F-12K)
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
Use the freshly prepared working solutions for your cell culture experiments.
Experimental Workflow
Caption: General workflow for cell culture experiments using this compound.
Cell Culture Applications
This compound has been successfully used in various cell-based assays to study TSHR signaling.
-
CHO (Chinese Hamster Ovary) cells expressing human TSHR: This is a common model system to study the direct effects of compounds on the human TSHR in a controlled environment.[3][4][5][8]
-
FRTL-5 (Fischer Rat Thyroid) cells: These cells endogenously express the rat TSHR and provide a more physiologically relevant model for studying thyroid cell function.[4][6][8]
-
Orbital fibroblasts from Graves' ophthalmopathy patients: Primary cells used to investigate the role of TSHR in the pathogenesis of this disease.[6][12][13]
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. This compound|CAS 1421683-12-6|DC Chemicals [dcchemicals.com]
- 4. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. thyroid.org [thyroid.org]
- 12. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for CRE-Luciferase Transactivation Assay with Org 274179-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cAMP response element (CRE) luciferase transactivation assay is a widely utilized cell-based reporter gene assay for studying G protein-coupled receptor (GPCR) signaling, particularly for those that couple to Gαs or Gαi proteins, modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4][5] This document provides detailed application notes and a comprehensive protocol for the use of Org 274179-0, a potent and allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor, in a CRE-luciferase assay.[6][7][8][9][10]
This compound acts as an antagonist, inhibiting the activation of the TSH receptor mediated by agonists like TSH.[6][7][8] The TSH receptor is a Gαs-coupled GPCR, and its activation leads to an increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to CRE sequences in the promoter region of target genes, driving their transcription. In the CRE-luciferase assay, a reporter plasmid is used where the luciferase gene is under the control of a promoter containing multiple CRE copies.[1][2][11] Therefore, the measurement of luciferase activity serves as a sensitive readout of TSH receptor activation.
These notes will detail the underlying signaling pathway, a complete experimental workflow, and present available data on the inhibitory effect of this compound.
Signaling Pathway
The activation of a Gαs-coupled receptor, such as the TSH receptor, initiates a signaling cascade that culminates in the expression of the luciferase reporter gene. The key steps are outlined below.
Caption: Gαs-coupled GPCR signaling to CRE-luciferase.
Experimental Workflow
The following diagram outlines the major steps for performing the CRE-luciferase transactivation assay to evaluate the antagonist activity of this compound.
Caption: CRE-luciferase assay workflow.
Data Presentation
This compound has been demonstrated to be a potent antagonist of the TSH receptor. The following table summarizes the reported IC50 values for this compound in inhibiting CRE-luciferase transactivation induced by various agonists in Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor.[8][10]
| Agonist | Cell Line | Assay Readout | This compound IC50 (nM) |
| Bovine TSH (bTSH) | CHO-hTSHR | CRE-luciferase | 30 |
| Human TSH (hTSH) | CHO-hTSHR | CRE-luciferase | 26 |
| M22 (TSI) | CHO-hTSHR | CRE-luciferase | 56 |
TSHR: TSH Receptor; TSI: Thyroid-Stimulating Immunoglobulin
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human TSH receptor and a CRE-luciferase reporter construct. Alternatively, transient transfection can be performed.
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection Agent: If using a stable cell line, include the appropriate selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution in DMSO.
-
Agonist: Bovine TSH, human TSH, or other TSH receptor agonists. Prepare a stock solution in an appropriate buffer.
-
Luciferase Assay Reagent: Commercially available luciferase assay kits (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
96-well Plates: White, clear-bottom tissue culture-treated plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Cell Culture and Seeding
-
Maintain the CHO-hTSHR-CRE-luciferase cells in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
Compound Treatment and Agonist Stimulation
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 10-point dose-response curve, for example, from 1 nM to 10 µM.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for 30 minutes at 37°C.
-
Prepare the agonist solution at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Add 50 µL of the agonist solution to all wells except for the unstimulated control wells. Add 50 µL of culture medium to the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C with 5% CO2.
Luciferase Assay and Data Analysis
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control (agonist-stimulated) as 100% and the unstimulated control as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The CRE-luciferase transactivation assay is a robust and sensitive method for characterizing the antagonist activity of compounds targeting Gαs-coupled GPCRs like the TSH receptor. This compound has been shown to be a potent antagonist in this assay, with nanomolar IC50 values. The provided protocols and data serve as a valuable resource for researchers investigating TSH receptor antagonists and their therapeutic potential.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. genscript.com [genscript.com]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Org 274179-0 in HEK293 Cells Expressing TSHR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3][4] It functions by binding to a site within the transmembrane domain of the TSHR, distinct from the binding site of the endogenous ligand, thyroid-stimulating hormone (TSH).[5] This allosteric modulation inhibits TSH-mediated receptor activation and subsequent downstream signaling.[1][2] Furthermore, this compound has been shown to act as an inverse agonist, capable of reducing the basal activity of wild-type and constitutively active TSHR mutants.[1][6] These properties make this compound a valuable tool for studying TSHR signaling and a potential therapeutic agent for conditions characterized by TSHR overactivation, such as Graves' disease.[1][2][7]
HEK293 cells are a widely used cell line for studying the function of recombinant proteins due to their high transfection efficiency and robust growth characteristics. HEK293 cells stably or transiently expressing the human TSHR provide an excellent in vitro model system to investigate the pharmacological properties of TSHR modulators like this compound. These application notes provide detailed protocols for utilizing this compound in HEK293 cells expressing TSHR to assess its antagonistic and inverse agonistic activities, primarily through the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in TSHR signaling.
Mechanism of Action of this compound at the TSHR
The TSHR is a G protein-coupled receptor (GPCR) that, upon activation by TSH, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately resulting in thyroid hormone synthesis and release in thyrocytes. The TSHR can also couple to the Gq/11 alpha subunit (Gαq/11), activating the phospholipase C (PLC) pathway and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
This compound, as an allosteric antagonist, binds to the transmembrane domain of the TSHR and prevents the conformational changes necessary for G protein coupling and activation, thereby inhibiting both the Gαs-cAMP and Gαq/11-PLC pathways.[8] As an inverse agonist, it can also reduce the constitutive, ligand-independent activity of the receptor.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on TSHR-mediated signaling in various cell lines. While specific data for HEK293 cells is limited in the provided search results, the data from other cell lines expressing TSHR, such as CHO and FRTL-5 cells, are highly relevant and indicative of its potency.
| Cell Line | Stimulus | Measured Pathway | IC50 of this compound | Reference |
| CHO cells expressing human TSHR | bTSH | CRE-luciferase transactivation | Not specified, potent inhibition | [3] |
| CHO cells expressing human TSHR | hTSH | CRE-luciferase transactivation | Not specified, potent inhibition | [3] |
| CHO cells expressing human TSHR | M22 | CRE-luciferase transactivation | Not specified, potent inhibition | [3] |
| FRTL-5 cells | bTSH | cAMP formation | 5 nM | [3] |
| FRTL-5 cells | M22 | cAMP formation | 2 nM | [3] |
| CHO cells expressing wild-type TSHR | Basal activity | cAMP synthesis | 22 nM | [3] |
| Differentiated Orbital Fibroblasts | rhTSH, GD-IgG, M22 | cAMP production | Nanomolar concentrations | [7] |
Experimental Protocols
Protocol 1: Culturing and Maintenance of HEK293 Cells Stably Expressing TSHR
This protocol outlines the basic steps for maintaining a HEK293 cell line stably expressing the human TSHR.
Materials:
-
HEK293 cells stably expressing human TSHR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hygromycin B (or other selection antibiotic appropriate for the cell line)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 20 µg/mL Hygromycin B).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with PBS, and then add 2-3 mL of Trypsin-EDTA.
-
Incubate at 37°C for 2-5 minutes until the cells detach.
-
Neutralize the trypsin with an equal volume of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.
Protocol 2: Antagonism Assay - Inhibition of TSH-Stimulated cAMP Production
This protocol is designed to determine the IC50 of this compound in inhibiting TSH-induced cAMP accumulation in HEK293-TSHR cells.
Materials:
-
HEK293-TSHR cells
-
Complete growth medium
-
Serum-free DMEM
-
Bovine TSH (bTSH) or recombinant human TSH (rhTSH)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
96-well cell culture plates
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
Plate reader
Procedure:
-
Seed HEK293-TSHR cells into a 96-well plate at a density of 30,000-50,000 cells per well and culture for 24 hours.
-
On the day of the assay, aspirate the growth medium and wash the cells once with serum-free DMEM.
-
Pre-incubate the cells for 30 minutes at 37°C with serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]
-
Prepare serial dilutions of this compound in serum-free DMEM with 0.5 mM IBMX.
-
Add the different concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.
-
Prepare a solution of TSH in serum-free DMEM with 0.5 mM IBMX at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the TSH solution to the wells (except for the negative control wells) and incubate for 60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Inverse Agonism Assay - Reduction of Basal cAMP Levels
This protocol is used to assess the ability of this compound to reduce the constitutive (basal) activity of the TSHR.
Materials:
-
HEK293-TSHR cells (ideally a line with known basal activity or transiently transfected with a constitutively active mutant)
-
Complete growth medium
-
Serum-free DMEM
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
96-well cell culture plates
-
cAMP assay kit
-
Plate reader
Procedure:
-
Seed HEK293-TSHR cells into a 96-well plate at a density of 30,000-50,000 cells per well and culture for 24 hours.
-
Wash the cells with serum-free DMEM and then incubate with serum-free DMEM containing 0.5 mM IBMX for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free DMEM with 0.5 mM IBMX.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the extent of basal signal reduction and calculate the IC50 for inverse agonism.
Mandatory Visualizations
Caption: TSHR Gαs signaling pathway and inhibition by this compound.
Caption: Workflow for determining the antagonist activity of this compound.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. thyroid.org [thyroid.org]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Org 274179-0 solubility and stability in DMSO
Welcome to the technical support center for Org 274179-0. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is sparingly soluble in DMSO, with a reported solubility range of 1-10 mg/mL. In practice, it has been successfully dissolved in DMSO to prepare a 10 mM stock solution.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound and add the calculated volume of high-purity, anhydrous DMSO. Vortex the solution thoroughly to ensure the compound is completely dissolved. For example, to prepare a 10 mM stock solution, you would dissolve 4.805 mg of this compound (Formula Weight: 480.5 g/mol ) in 1 mL of DMSO.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
Q5: How can I assess the stability of my this compound stock solution in DMSO?
A5: The stability of your this compound solution can be assessed over time by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | The concentration may be too high. | Try preparing a more dilute stock solution within the sparingly soluble range (1-10 mg/mL). |
| The quality of the DMSO may be poor (contains water). | Use high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.[2] | |
| Insufficient mixing. | Vortex the solution for an extended period. Gentle warming (e.g., 37°C water bath) or sonication may also aid in dissolution, but be cautious as heat can degrade the compound. | |
| Precipitation observed in the stock solution after storage | The compound has come out of solution due to temperature changes. | Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
| The solution may be supersaturated. | If precipitation persists, you may need to prepare a fresh, more dilute stock solution. | |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Assess the stability of your stock solution using the provided protocol. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise measurement of the DMSO volume during preparation. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 1-10 mg/mL | DMSO | - |
| Stock Solution Concentration (Example) | 10 mM | DMSO | - |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using LC-MS
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Stable internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene (B1209903) vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and tips
-
HPLC or UHPLC system with a UV detector and a mass spectrometer (MS)
-
Incubator/Freezer for storage at desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C)
Methodology:
-
Preparation of Stock Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock Solution (10 mM): Prepare a 10 mM stock solution of a suitable, stable internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample:
-
Take an aliquot of the this compound stock solution.
-
Add an equal volume of the IS stock solution.
-
Dilute the mixture with an appropriate solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
Vortex the sample and transfer it to an autosampler vial. This sample represents the initial, 100% concentration.
-
-
Incubation Samples:
-
Aliquot the this compound stock solution into multiple vials, one for each time point and storage condition to be tested.
-
-
-
Incubation:
-
Store the incubation samples at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Sample Collection and Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare the sample for analysis as described in step 2.2 by adding the internal standard and diluting to the final analytical concentration.
-
Analyze the sample by LC-MS.
-
-
Data Analysis:
-
Determine the peak area of this compound and the internal standard from the chromatogram for each time point.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting logic for this compound in DMSO.
References
Technical Support Center: Optimizing Org 274179-0 Concentration for TSHR Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 274179-0 to inhibit the Thyroid-Stimulating Hormone Receptor (TSHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor.[1][2] Its mechanism is non-competitive, meaning it inhibits TSHR activation without directly competing with TSH for its binding site.[3][4] It binds to the transmembrane domain of the TSHR, leading to the inhibition of both basal and stimulated TSHR signaling.[5][6] This makes it an effective inhibitor of TSHR activation by various stimuli, including TSH and thyroid-stimulating immunoglobulins (TSIs) implicated in Graves' disease.[1][3]
Q2: What is the recommended starting concentration range for this compound in my experiments?
Based on published data, this compound exhibits inhibitory activity at nanomolar concentrations.[1][3] A good starting point for dose-response experiments would be a concentration range from 1 nM to 1 µM. Complete inhibition of TSH-induced cAMP production has been observed at concentrations around 1 µM.[7][8]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been successfully used in various cell lines, including:
-
Chinese Hamster Ovary (CHO) cells heterologously expressing the human TSHR (CHO-hTSHR).[3][4]
-
Rat FRTL-5 thyroid cells endogenously expressing the rat TSHR.[3][4]
-
Human embryonic kidney 293 (HEK293) cells expressing the TSHR.
-
Primary cultures of human orbital fibroblasts differentiated into adipocytes.[7][8]
Q4: What are the known off-target effects of this compound?
One significant off-target effect to be aware of is its partial agonistic activity at the Luteinizing Hormone (LH) receptor.[9] Therefore, when working with cells or tissues that may express the LH receptor, it is crucial to include appropriate controls to assess any potential confounding effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no inhibition of TSHR activity | Suboptimal concentration of this compound: The concentration used may be too low to effectively inhibit the receptor. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental setup. |
| High concentration of agonist (TSH, M22, etc.): Very high levels of TSHR stimulation can marginally reduce the antagonist potency of this compound.[3] | If possible, use a concentration of the agonist that is at or near its EC80 to ensure a robust signal without overwhelming the antagonist. | |
| Compound solubility issues: this compound is sparingly soluble in DMSO and ethanol.[10] Improper dissolution can lead to a lower effective concentration. | Ensure this compound is fully dissolved in the appropriate solvent before diluting it in your assay medium. Consider briefly vortexing or sonicating the stock solution. | |
| Cell health and receptor expression: Poor cell health or low TSHR expression levels can lead to inconsistent or weak responses. | Regularly check cell viability and passage number. Confirm TSHR expression in your cell line using appropriate methods like qPCR or flow cytometry. | |
| High background signal in the absence of agonist | Constitutively active TSHR mutants: Some cell lines may express TSHR mutants with high basal activity. | This compound has been shown to be an inverse agonist, capable of inhibiting the basal activity of constitutively active TSHR mutants.[3] Confirm if your cell line contains such mutations. |
| Contamination: Mycoplasma or other microbial contamination can affect cell signaling pathways. | Regularly test your cell cultures for contamination. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results. | Standardize all experimental parameters as much as possible. This includes cell seeding density, pre-incubation times with the antagonist, and agonist stimulation time. |
| Agonist potency: The potency of TSH or other stimulating agents can vary between batches or sources. | Use a consistent source and batch of agonist. If this is not possible, perform a new dose-response curve for each new batch to determine its EC50. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on TSHR Signaling
| Cell Line | Agonist | Signaling Pathway | IC50 (nM) | Reference |
| CHO-hTSHR | Bovine TSH (bTSH) | cAMP Production | 9 | [4] |
| CHO-hTSHR | Human TSH (hTSH) | cAMP Production | 11 | [4] |
| CHO-hTSHR | M22 (TSI) | cAMP Production | 5 | [4] |
| CHO-hTSHR | Bovine TSH (bTSH) | Phospholipase C (PLC) Activation | 5 | [10] |
| CHO-hTSHR | M22 (TSI) | Phospholipase C (PLC) Activation | 4 | [10] |
| FRTL-5 | Bovine TSH (bTSH) | cAMP Production | 5 | [4] |
| FRTL-5 | M22 (TSI) | cAMP Production | 2 | [4] |
| Differentiated Orbital Fibroblasts | Human TSH (hTSH) | cAMP Production | ~2.5 | [7] |
| Differentiated Orbital Fibroblasts | Graves' Disease IgG | cAMP Production | ~1 | [7] |
| Differentiated Orbital Fibroblasts | M22 (TSI) | cAMP Production | ~0.5 | [7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a cAMP Assay in CHO-hTSHR Cells
This protocol is a generalized procedure based on methodologies described in the literature.[3][4]
Materials:
-
CHO cells stably expressing the human TSHR (CHO-hTSHR)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TSH Receptor agonist (e.g., bovine TSH, human TSH, or M22)
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed CHO-hTSHR cells into the microplate at a density optimized for your assay format (e.g., 1000-5000 cells/well for a 384-well plate). Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Pre-incubation with Antagonist:
-
Gently remove the culture medium from the cells.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the TSHR agonist at a final concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined from a full dose-response curve of the agonist.
-
Add the agonist to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with the positive control (agonist alone) set to 100% and the negative control (vehicle alone) set to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: TSHR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining this compound IC50.
Caption: Troubleshooting Logic for Low TSHR Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thyroid.org [thyroid.org]
- 8. genscript.com [genscript.com]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Investigating Off-Target Effects of Org 274179-0 on the Luteinizing Hormone (LH) Receptor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of Org 274179-0 on the Luteinizing Hormone (LH) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound on the LH receptor?
A1: this compound, a potent allosteric antagonist of the Thyroid-Stimulating Hormone (TSH) receptor, has been documented to exhibit off-target effects as a partial agonist at the human Luteinizing Hormone (LH) receptor.[1][2] This means that at certain concentrations, it can activate the LH receptor, though not to the same maximal effect as the endogenous ligand, LH.
Q2: At what concentrations does this compound interact with the LH receptor?
A2: The partial agonist activity of this compound at the LH receptor occurs at concentrations significantly higher than those required to inhibit the TSH receptor.[1] Specifically, it has an EC50 of 1.1 µM for LH receptor activation.[1]
Q3: What is the primary signaling pathway activated by the LH receptor?
A3: The LH receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[2][3] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2][3]
Q4: How can I experimentally confirm the partial agonist activity of this compound at the LH receptor?
A4: You can perform a concentration-response experiment using a cell line heterologously expressing the human LH receptor. By treating these cells with increasing concentrations of this compound and measuring the resulting cAMP production, you can generate a dose-response curve to determine the EC50 and Emax values. A detailed protocol is provided below.
Q5: What are potential confounding factors in my experiment when assessing this off-target effect?
A5: Potential confounding factors include:
-
Receptor Expression Levels: Overexpression of the LH receptor in your cell line can lead to artifacts and may affect the apparent potency and efficacy of this compound.
-
Cell Line Background: The parental cell line used for transfection may have endogenous receptors that could interfere with your measurements.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect partial agonism.
-
Compound Purity: Verify the purity of your this compound stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No detectable increase in cAMP upon this compound application. | 1. Insufficient concentration of this compound. 2. Low expression of functional LH receptors. 3. Insensitive cAMP assay. | 1. Extend the concentration range of this compound in your experiment up to at least 10 µM. 2. Verify LH receptor expression via methods like flow cytometry or western blot. 3. Use a highly sensitive cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen). |
| High basal cAMP levels in unstimulated cells. | 1. Constitutive activity of the overexpressed LH receptor. 2. Contamination of cell culture media or reagents. | 1. This can be a consequence of high receptor expression. Ensure you subtract the basal signal from all measurements. 2. Use fresh, sterile reagents and media. |
| Variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| Unexpected antagonist activity at high concentrations. | This compound has been reported to show slight inhibitory effects on the LH receptor at very high concentrations (e.g., 24% inhibition at 10 µM).[1] | This is a known characteristic of the compound. Document this observation in your results. |
Data Presentation
Quantitative Summary of this compound Activity at the Human LH Receptor
| Parameter | Value | Description | Reference |
| Activity | Partial Agonist | The compound activates the receptor but with lower efficacy than the endogenous ligand. | [1][2] |
| EC50 | 1.1 µM | The concentration of this compound that produces 50% of its maximal effect. | [1] |
| Emax | 70% | The maximal response produced by this compound relative to the maximal response of the endogenous ligand (LH). | [1] |
Experimental Protocols
Protocol for Assessing Off-Target Agonist Activity of this compound at the LH Receptor via cAMP Assay
This protocol is based on the methodology described for characterizing the cross-reactivity of this compound and general best practices for cell-based GPCR assays.[1]
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor (CHO-hLHR) in appropriate growth medium.
- The day before the assay, harvest the cells and seed them into a 96-well or 384-well white opaque microplate at a predetermined optimal density.
- Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Perform serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX to inhibit phosphodiesterases) to create a concentration range from 1 nM to 30 µM.
- Prepare a positive control (e.g., human Luteinizing Hormone, hLH) and a vehicle control (assay buffer with the same final DMSO concentration as the compound wells).
3. cAMP Assay Procedure:
- Carefully remove the growth medium from the cells.
- Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
- Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF®, LANCE®, or AlphaScreen®) according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizations
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in Org 274179-0 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in experimental results when working with Org 274179-0, a potent, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I seeing inconsistent IC50 values for this compound in my cAMP inhibition assays?
A1: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound is sparingly soluble in DMSO and ethanol (B145695).[1] Ensure the compound is fully dissolved before preparing serial dilutions. Precipitates can lead to inaccurate concentrations. Consider brief sonication to aid dissolution. |
| Cell Health and Density | Use healthy, actively dividing cells. Ensure consistent cell seeding density across all wells, as variations can alter receptor expression levels and signal transduction. |
| Agonist Concentration | The allosteric nature of this compound means its potency can be influenced by the concentration of the agonist (TSH or TSI).[2] Use a consistent, sub-maximal (EC80-EC90) agonist concentration for inhibition assays. |
| Incubation Times | While a 5-minute pre-incubation with this compound before adding the agonist has been shown not to alter the IC50, significant variations in pre-incubation or agonist stimulation times can introduce variability.[3] Standardize all incubation periods. |
| Assay Reagents | Ensure all reagents, including cell culture media, buffers, and assay kits, are fresh and have been stored correctly. |
Q2: My experimental results show high variability between replicate wells. What are the common causes?
A2: High variability between replicates often points to technical inconsistencies in the experimental setup.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially with small volumes of concentrated compound or agonist, is a major source of variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells when adding different concentrations of the compound or agonist. |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate can lead to significant differences in cell numbers per well. Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. If edge effects are suspected, avoid using the outermost wells for critical measurements. |
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are crucial for maintaining the compound's activity.
| Parameter | Recommendation |
| Storage | Store the solid compound at -20°C for long-term stability (≥ 4 years).[1] |
| Shipping | The compound is typically shipped on wet ice.[1] |
| Solubility | This compound is sparingly soluble in DMSO (1-10 mg/ml) and ethanol (1-10 mg/ml).[1] |
| Stock Solutions | Prepare a concentrated stock solution in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -20°C. |
| Working Solutions | On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls. |
Experimental Protocols
Key Experiment: In Vitro cAMP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on TSH-stimulated cAMP production in CHO cells stably expressing the human TSH receptor (hTSHR).
Materials:
-
CHO-hTSHR cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Bovine TSH (bTSH)
-
This compound
-
DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, pH 7.4, and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., rolipram)[3]
Methodology:
-
Cell Seeding: 24 hours prior to the assay, seed CHO-hTSHR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Agonist Preparation: Prepare a solution of bTSH in assay buffer at a concentration that will yield a final EC80-EC90 concentration in the wells.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add the desired volume of each concentration of the this compound serial dilution or vehicle control to the appropriate wells. c. Pre-incubate the cells with the compound for a defined period (e.g., 30-60 minutes) at 37°C.[3] d. Add the bTSH solution to all wells except for the unstimulated control. e. Incubate for an additional 30-60 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: a. Normalize the data to the control wells (e.g., express as a percentage of the TSH-stimulated response). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Reported IC50 Values for this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound from various in vitro assays. This highlights how different experimental systems and agonists can influence the measured potency.
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP Reporter Assay | CHO-hTSHR | Bovine TSH | 30 | [1] |
| cAMP Reporter Assay | CHO-hTSHR | Human TSH | 26 | [1] |
| cAMP Reporter Assay | CHO-hTSHR | M22 (TSI) | 56 | [1] |
| Phospholipase C (PLC) Activation | CHO-hTSHR | Bovine TSH | 5 | [1] |
| Phospholipase C (PLC) Activation | CHO-hTSHR | M22 (TSI) | 4 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TSHR signaling and the inhibitory action of this compound.
Caption: Workflow for cAMP inhibition assay with potential variability points.
References
Technical Support Center: Org 274179-0 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TSH receptor antagonist, Org 274179-0.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2] It functions by inhibiting the activation of the TSHR mediated by both thyroid-stimulating hormone (TSH) and thyroid-stimulating immunoglobulins (TSIs).[2][3] This makes it a valuable tool for studying Graves' disease and Graves' ophthalmopathy in preclinical models.[3]
Q2: What are the known off-target effects of this compound?
A significant limitation of this compound is its cross-reactivity with other glycoprotein (B1211001) hormone receptors. It has been shown to be a partial agonist at the luteinizing hormone (LH) receptor and a full antagonist at the follicle-stimulating hormone (FSH) receptor.[4][5] This is an important consideration when designing and interpreting in vivo studies, as it may lead to effects on the reproductive system.
Q3: What are the solubility characteristics of this compound?
This compound is a hydrophobic compound and is reported to be sparingly soluble in common laboratory solvents such as DMSO and ethanol. This can present challenges in preparing stock solutions and maintaining its solubility in aqueous cell culture media and in vivo formulations.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: After adding the this compound stock solution to my cell culture media, I observe a precipitate, which may be affecting my results.
Possible Causes and Solutions:
-
High Final Concentration of Organic Solvent: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium, causing the compound to precipitate.
-
Recommendation: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium. Prepare a more concentrated stock solution if necessary to achieve the desired final concentration of this compound with a minimal volume of DMSO.
-
-
Poor Aqueous Solubility: The inherent hydrophobicity of this compound limits its solubility in aqueous solutions like cell culture media.
-
Recommendation 1: Use of a Surfactant: Consider the use of a non-ionic surfactant, such as Tween 80 or Cremophor EL, at a low, non-toxic concentration to improve the solubility of the compound.[6] A concentration range of 0.1% to 0.5% can be a good starting point, but it is crucial to perform a vehicle control to ensure the surfactant itself does not affect your cells.
-
Recommendation 2: Formulation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HPβCD), can be used to encapsulate hydrophobic molecules and enhance their aqueous solubility.[6] Prepare a stock solution of this compound complexed with HPβCD before diluting it into the cell culture medium.
-
-
Interaction with Media Components: Components in the serum or other media supplements may interact with this compound, leading to precipitation.
-
Recommendation: If possible, try reducing the serum concentration in your media during the treatment period. Always perform a solubility test of this compound in your specific cell culture medium before treating your cells.
-
Issue 2: Inconsistent Results in In Vivo Studies
Problem: I am observing high variability in the efficacy of this compound in my animal models.
Possible Causes and Solutions:
-
Poor Bioavailability due to Formulation: The poor solubility of this compound can lead to inconsistent absorption and low bioavailability when administered in vivo.
-
Recommendation 1: Suspension Formulation: For oral administration, a suspension can be prepared using a suitable vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.[7] Ensure the particle size of the compound is minimized to improve dissolution.
-
Recommendation 2: Solubilizing Excipients for Injectable Formulations: For intraperitoneal (IP) or intravenous (IV) administration, a solution formulation is preferred. A decision tree approach can be used to develop a suitable formulation, starting with aqueous buffers and progressively adding co-solvents (e.g., PEG400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Solutol HS 15) as needed to achieve the desired concentration.[6][8] It is critical to perform tolerability studies for any new formulation in your animal model.
-
-
Off-Target Effects: The partial agonism at the LH receptor could be influencing the observed phenotype, especially in long-term studies or in studies involving reproductive tissues.
-
Recommendation: When possible, use both male and female animals in your studies and monitor for any changes in reproductive hormone levels or tissue morphology. Consider using a more selective TSHR antagonist as a control if available.
-
-
Metabolic Instability: While not extensively reported for this compound, poor metabolic stability is a common issue for small molecule inhibitors.
-
Recommendation: If you suspect rapid metabolism, consider more frequent dosing or a different route of administration (e.g., subcutaneous to potentially prolong exposure). Pharmacokinetic studies to determine the half-life of this compound in your animal model are highly recommended.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| CHO cells with human TSHR | Bovine TSH | CRE-luciferase | 5 | [1] |
| CHO cells with human TSHR | Human TSH | CRE-luciferase | 2 | [1] |
| CHO cells with human TSHR | M22 (TSI) | CRE-luciferase | 22 | [1] |
| FRTL-5 rat thyroid cells | Bovine TSH | cAMP formation | 5 | [1] |
| FRTL-5 rat thyroid cells | M22 (TSI) | cAMP formation | 2 | [1] |
Table 2: Off-Target Activity of this compound
| Receptor | Activity | IC50 / EC50 (nM) | Reference |
| Luteinizing Hormone Receptor (LHR) | Partial Agonist | 1100 | [5] |
| Follicle-Stimulating Hormone Receptor (FSHR) | Full Antagonist | 17 | [5] |
Experimental Protocols
Detailed Protocol: In Vitro cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibition of TSH-induced cAMP production by this compound in a cell-based assay.
Materials:
-
CHO cells stably expressing the human TSHR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Bovine TSH (or human recombinant TSH)
-
This compound
-
DMSO (or other suitable solvent for this compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
Krebs-Ringer-HEPES buffer (or similar assay buffer)
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection method)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the TSHR-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10-50 mM) is recommended to minimize the final DMSO concentration in the assay.
-
Prepare a stock solution of TSH in assay buffer.
-
Prepare a working solution of the PDE inhibitor (e.g., 1 mM IBMX) in the assay buffer.
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor.
-
Add the diluted this compound to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution of TSH in the assay buffer containing the PDE inhibitor at a concentration that will elicit a submaximal response (e.g., EC80).
-
Add the TSH solution to the wells (except for the vehicle control wells) and incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the IC50 value of this compound using a suitable non-linear regression analysis software.
-
Visualizations
Caption: Signaling pathway of the TSH receptor and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 6. Formulation: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Ensuring Complete Inhibition of TSHR with Org 274179-0
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Org 274179-0 to achieve complete inhibition of the Thyroid Stimulating Hormone Receptor (TSHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the TSH receptor?
This compound is a potent, small-molecule, allosteric antagonist of the TSH receptor.[1][2] This means it binds to a site on the receptor different from the TSH binding site (the orthosteric site) and, in doing so, changes the receptor's conformation to prevent its activation by TSH and other thyroid-stimulating immunoglobulins (TSIs).[3][4][5] It functions as an inverse agonist, meaning it can also reduce the basal activity of the receptor, including constitutively active TSHR mutants.[3][4][6]
Q2: At what concentration should I use this compound for complete TSHR inhibition?
Nanomolar concentrations of this compound have been shown to completely inhibit TSH- and TSI-mediated TSH receptor activation.[3][4] In differentiated orbital fibroblasts from Graves' ophthalmopathy patients, complete blockade of TSH-, Graves' disease IgG-, and M22-induced cAMP production was achieved at a concentration of 10⁻⁶ M (1 µM).[7][8] However, the optimal concentration can vary depending on the cell type, the concentration of the agonist (TSH or TSI), and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: Is this compound specific to the TSH receptor?
This compound shows selectivity for the TSHR over the closely related follicle-stimulating hormone (FSH) and luteinizing hormone (LH) receptors.[3] However, it has been reported to act as a partial agonist at the LH receptor, which could be a potential source of off-target effects, especially at higher concentrations.[6][9]
Q4: How should I prepare and store this compound?
This compound is a solid that is sparingly soluble in DMSO and ethanol (B145695) (1-10 mg/mL).[2] For experimental use, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in the appropriate assay buffer. It is important to ensure the final DMSO concentration in your experiment is low and consistent across all conditions, as high concentrations of DMSO can have independent effects on cells. For long-term storage, the solid compound should be stored at -20°C.[2]
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition of TSHR Activity
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration of this compound | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 in your specific experimental system. Complete inhibition may require concentrations up to 1 µM.[7][8] |
| High Concentration of Agonist (TSH/TSI) | While increasing levels of TSH receptor stimulation only marginally reduce the antagonist potency of this compound, extremely high agonist concentrations might overcome the inhibition.[3][4] Consider reducing the agonist concentration if possible, while still maintaining a robust signal. |
| Poor Solubility of this compound | Ensure that your this compound stock solution is fully dissolved. Briefly vortexing or sonicating the stock solution can aid in dissolution. Prepare fresh dilutions from the stock for each experiment. |
| Degradation of this compound | Use freshly prepared solutions. If using older stock solutions, verify their activity against a new batch of the compound. |
| Incorrect Experimental Setup | Double-check all experimental parameters, including incubation times, cell density, and assay reagents. |
Issue 2: Observed Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Partial Agonism at the LH Receptor | If your cells express the LH receptor, the observed effects might be due to its partial activation by this compound.[6][9] Use a cell line that does not express the LH receptor or use an LH receptor antagonist to block this potential off-target effect. |
| High Concentration of this compound | High concentrations of any compound can lead to non-specific effects. Use the lowest effective concentration of this compound that achieves complete TSHR inhibition in your system. |
| DMSO Toxicity | Ensure the final concentration of DMSO is consistent across all experimental conditions and is at a non-toxic level for your cells (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall health. Changes in cell state can alter receptor expression and signaling. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and agonists for each experiment from a reliable stock solution. |
| Assay Variability | Run appropriate controls in every experiment, including positive controls (agonist alone) and negative controls (vehicle alone), to monitor the consistency of your assay. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound from various studies.
Table 1: IC50 Values of this compound for Inhibition of TSHR-Mediated Signaling
| Cell Line | Agonist | Signaling Pathway | IC50 (nM) | Reference |
| CHO.hTSHR | Bovine TSH | CRE-luciferase | 30 | [2] |
| CHO.hTSHR | Human TSH | CRE-luciferase | 26 | [2] |
| CHO.hTSHR | M22 (TSI) | CRE-luciferase | 56 | [2] |
| CHO.hTSHR | Bovine TSH | Phospholipase C (PLC) | 5 | [2] |
| CHO.hTSHR | M22 (TSI) | Phospholipase C (PLC) | 4 | [2] |
| FRTL-5 (rat thyroid) | Bovine TSH | cAMP formation | 5 | [3] |
| FRTL-5 (rat thyroid) | M22 (TSI) | cAMP formation | 2 | [3] |
| Differentiated Orbital Fibroblasts | rhTSH | cAMP formation | 11 | [7] |
Table 2: Binding Affinities of this compound
| Receptor State | Binding Affinity (Ki in nM) | Reference |
| TSH-occupied TSH receptor | 37 | [3] |
| M22-occupied TSH receptor | 20 | [3] |
Experimental Protocols
Key Experiment: cAMP Response Element (CRE) Luciferase Reporter Assay
This assay is commonly used to measure the activation of the Gs-cAMP signaling pathway downstream of TSHR activation.
-
Cell Culture and Transfection:
-
Culture CHO cells stably expressing the human TSH receptor (CHO.hTSHR) and a CRE-luciferase reporter gene in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add the TSHR agonist (e.g., bovine TSH, human TSH, or M22) at a fixed concentration (e.g., EC80) to the wells.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 4 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with agonist alone).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for incomplete TSHR inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Complete inhibition of rhTSH-, Graves' disease IgG-, and M22-induced cAMP production in differentiated orbital fibroblasts by a low-molecular-weight TSHR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Inconsistent Bioactivity of Org 274179-0: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the bioactivity of Org 274179-0. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2][3] It functions by binding to a site on the receptor distinct from the TSH binding site, thereby inhibiting receptor activation mediated by TSH and thyroid-stimulating immunoglobulins (TSI).[1][2] It has been shown to act as an inverse agonist at constitutively active TSHR mutants.[1][4]
Q2: What are the known off-target effects of this compound?
A significant off-target effect to consider is its partial agonism at the luteinizing hormone (LH) receptor.[4] Researchers should consider this when interpreting data, especially in systems that may express the LH receptor.
Q3: What is the solubility of this compound?
This compound is sparingly soluble in DMSO and ethanol, typically in the range of 1-10 mg/mL.[5] Inconsistent solubility can be a major source of variability in experimental results. It is crucial to ensure complete solubilization before preparing dilutions.
Troubleshooting Inconsistent Bioactivity
Problem: I am observing lower than expected potency (higher IC50) for this compound in my assay.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Due to its limited solubility, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect stock solutions and final assay wells for any signs of precipitation. Prepare fresh dilutions for each experiment and consider using a carrier solvent like DMSO at a final concentration that does not exceed 0.5%. |
| Ligand Adsorption | Hydrophobic compounds can adhere to plasticware, reducing the effective concentration in the assay. To mitigate this, consider using low-adhesion microplates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also be beneficial. |
| Cell Health and Receptor Expression | The potency of this compound is dependent on the expression level and health of the TSH receptors in your cell line. Ensure cells are not passaged too many times, as this can lead to decreased receptor expression. Regularly verify receptor expression levels via methods like flow cytometry or western blotting. |
| Assay Conditions | Sub-optimal assay conditions, such as incorrect incubation times or temperatures, can affect the observed potency. Refer to established protocols and optimize these parameters for your specific cell system. |
Problem: I am seeing high variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure this compound is fully dissolved in the stock solution and that serial dilutions are prepared accurately. Vortex solutions thoroughly between dilutions. |
| Cell Plating Inconsistency | Uneven cell seeding can lead to variability in receptor number per well. Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates. |
| Reagent Stability | Prepare fresh reagents, including cell culture media and assay buffers, for each experiment to avoid degradation of critical components. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various assays.
| Assay Type | Cell Line | Stimulant | IC50 (nM) | Reference |
| CRE-Luciferase | CHO (human TSHR) | Bovine TSH | 30 | [5] |
| CRE-Luciferase | CHO (human TSHR) | Human TSH | 26 | [5] |
| CRE-Luciferase | CHO (human TSHR) | M22 (TSI) | 56 | [5] |
| cAMP Formation | CHO (human TSHR) | Bovine TSH | 9 | [6] |
| cAMP Formation | CHO (human TSHR) | Human TSH | 11 | [6] |
| cAMP Formation | CHO (human TSHR) | M22 (TSI) | 5 | [6] |
| cAMP Formation | FRTL-5 (rat TSHR) | Bovine TSH | 5 | [6] |
| cAMP Formation | FRTL-5 (rat TSHR) | M22 (TSI) | 2 | [6] |
| Phospholipase C (PLC) Activation | CHO (human TSHR) | Bovine TSH | 5 | [5] |
| Phospholipase C (PLC) Activation | CHO (human TSHR) | M22 (TSI) | 4 | [5] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay to Determine this compound Potency
This protocol describes a common method for assessing the inhibitory effect of this compound on TSH-stimulated cAMP production.
-
Cell Culture: Culture CHO cells stably expressing the human TSH receptor (CHO-hTSHR) in appropriate media.
-
Cell Plating: Seed CHO-hTSHR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Procedure: a. Wash the cells once with pre-warmed assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a specified time. c. Add the various dilutions of this compound to the wells and pre-incubate. d. Add a fixed concentration of TSH (typically at its EC80) to stimulate cAMP production. e. Incubate for a defined period to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: TSHR signaling and this compound inhibition.
Caption: General workflow for assessing this compound bioactivity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of Org 274179-0 in solution
Welcome to the technical support center for Org 274179-0, a potent and allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to address common issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound as a solid powder and in solution under the following conditions. Adherence to these guidelines will help ensure the integrity and activity of the compound for your experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q2: In which solvents is this compound soluble?
A2: Based on available data, this compound is sparingly soluble in DMSO and Ethanol. It is common practice to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be further diluted into aqueous buffers for biological assays. Be mindful of the final solvent concentration in your experiments to avoid solubility issues or cellular toxicity.
Q3: How can I assess the stability of my this compound solution over time?
A3: To assess the stability of your this compound solution, we recommend performing a stability study. This typically involves storing aliquots of your solution under your experimental conditions (e.g., in your specific assay buffer at 4°C or 37°C) and analyzing them at various time points. A common analytical method for stability assessment is High-Performance Liquid Chromatography (HPLC), which can be used to monitor the peak area of the parent compound and detect the appearance of any degradation products.
Q4: What are the potential degradation pathways for a molecule like this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in the public literature, small organic molecules are generally susceptible to common degradation pathways such as hydrolysis and oxidation.[2][3][4][5] Hydrolysis is the cleavage of chemical bonds by the addition of water and can be influenced by pH.[2][3][4] Oxidation involves the loss of electrons and can be accelerated by the presence of oxygen, light, or certain metal ions.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
Table 2: Troubleshooting Common Issues with this compound Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. This is a common issue when diluting a concentrated DMSO stock into an aqueous medium.[6] | - Decrease the final concentration of this compound. - Reduce the final percentage of DMSO in the assay. - Perform a stepwise dilution of the DMSO stock into the aqueous buffer.[6] - Consider the use of solubilizing agents like cyclodextrins, if compatible with your assay.[6] |
| Inconsistent or reduced compound activity in biological assays. | The compound may be degrading in the assay medium over the course of the experiment. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the time the compound spends in the assay buffer before being added to the cells. - Evaluate the stability of this compound in your specific assay medium by incubating it for the duration of your experiment and then analyzing for degradation via HPLC. |
| Unexpected peaks appear in the chromatogram during HPLC analysis. | These may be degradation products of this compound or impurities from the solvent or other reagents. | - Run a blank injection of the solvent to rule out solvent-related impurities. - If the new peaks increase in area over time while the parent peak decreases, they are likely degradation products. - Consider performing forced degradation studies (e.g., exposure to acid, base, heat, or oxidizing agents) to intentionally generate degradation products and confirm their retention times.[7] |
| Variability between different aliquots of the same stock solution. | Improper storage or handling, such as repeated freeze-thaw cycles, can lead to compound degradation or precipitation. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Ensure the compound is fully dissolved before making dilutions. Gentle vortexing or sonication may be necessary. |
Experimental Protocols
As specific, validated stability-indicating methods for this compound are not publicly available, we provide a general workflow that can be adapted to assess the long-term stability of this compound in your solution of interest.
Workflow for Assessing Long-Term Stability of this compound in Solution
Caption: A generalized workflow for conducting a long-term stability study of this compound in solution.
Signaling Pathway Context
Understanding the context in which this compound acts is crucial for interpreting experimental results. This compound is an allosteric antagonist of the TSH receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the TSH receptor and the point of inhibition by this compound.
Caption: Simplified diagram of the TSH receptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Are the Typical Degradation Pathways for Organic Pollutants in the Environment? → Learn [pollution.sustainability-directory.com]
- 3. scribd.com [scribd.com]
- 4. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
impact of serum components on Org 274179-0 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Org 274179-0, a potent, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Reduced or No Efficacy of this compound in the Presence of Serum
Question: I am observing a significant decrease in the antagonistic activity of this compound when I switch from serum-free media to a media containing Fetal Bovine Serum (FBS). Why is this happening and how can I resolve it?
Answer: This is a common issue when transitioning in vitro assays. While there is no specific data on this compound binding to serum proteins, the reduction in efficacy in the presence of serum can be attributed to several general factors:
-
Protein Binding: The most likely cause is that this compound binds to proteins in the serum, primarily albumin. This sequestration reduces the free concentration of the compound available to interact with the TSH receptor on the cells, leading to a rightward shift in the IC50 curve (lower apparent potency).
-
Metabolic Degradation: Serum contains various enzymes that could potentially metabolize and inactivate this compound.
-
Non-Specific Interactions: Serum components might interfere with the assay readout or the signaling pathway being studied.
Troubleshooting Steps:
-
Confirm the Effect: Run a dose-response curve of this compound in both serum-free and serum-containing media to quantify the shift in IC50.
-
Test Different Serum Concentrations: Evaluate the effect of varying serum concentrations (e.g., 1%, 5%, 10%) on the efficacy of this compound. This will help determine if the inhibitory effect is dose-dependent on the serum.
-
Use Albumin-Depleted Serum or Purified Albumin: To test the hypothesis of albumin binding, you can either use commercially available albumin-depleted serum or add purified bovine serum albumin (BSA) to your serum-free media at concentrations similar to those in FBS to see if this recapitulates the inhibitory effect.
-
Increase Compound Concentration: If serum is required for your cell model, you may need to increase the concentration of this compound to compensate for the amount bound to serum proteins. The new effective concentration will need to be determined empirically.
-
Consider a Different Assay Endpoint: If you suspect interference with your readout, consider using an alternative method to measure TSHR activity. For example, if you are using a cAMP assay, you could try a phospholipase C (PLC) assay as a complementary readout. This compound has been shown to inhibit both pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor.[1] This means it does not compete with TSH for the same binding site but rather binds to a different site on the receptor, changing the receptor's conformation and preventing its activation by TSH and thyroid-stimulating immunoglobulins (TSI).[3][4] It acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2]
Q2: In which cell lines has this compound been tested?
A2: this compound has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor (CHO.hTSH receptor) and in rat FRTL-5 thyroid cells, which endogenously express the rat TSH receptor.[4] It has also been shown to be effective in primary cultures of human orbital fibroblasts from patients with Graves' ophthalmopathy.[5]
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound are in the nanomolar range and can vary depending on the cell type, the stimulus used, and the signaling pathway being measured.[1][2] Please refer to the data tables below for specific values.
Q4: Is this compound selective for the TSH receptor?
A4: this compound shows high selectivity for the TSH receptor. However, it has been noted to have partial agonist activity at the luteinizing hormone (LH) receptor at higher concentrations.[2]
Q5: How should I dissolve and store this compound?
A5: this compound is sparingly soluble in DMSO and ethanol.[6] For long-term storage, it is recommended to store the compound at -20°C.[6] For experimental use, prepare a stock solution in DMSO and make further dilutions in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability.
Quantitative Data Summary
Table 1: IC50 Values of this compound in cAMP Assays
| Cell Line | Stimulus | IC50 (nM) | Reference |
| CHO.hTSH receptor | Bovine TSH (bTSH) | 9 | [3] |
| CHO.hTSH receptor | Human TSH (hTSH) | 11 | [3] |
| CHO.hTSH receptor | M22 (TSI) | 5 | [3] |
| FRTL-5 | Bovine TSH (bTSH) | 5 | [4] |
| FRTL-5 | M22 (TSI) | 2 | [4] |
| Differentiated Orbital Fibroblasts | Recombinant hTSH | Not specified, but in nM range | [5] |
Table 2: IC50 Values of this compound in Phospholipase C (PLC) Assays
| Cell Line | Stimulus | IC50 (nM) | Reference |
| CHO.hTSH receptor | Bovine TSH (bTSH) | 5 | [3] |
| CHO.hTSH receptor | M22 (TSI) | 4 | [3] |
Experimental Protocols
Protocol 1: cAMP Response Assay in CHO.hTSH Receptor Cells
This protocol is adapted from studies characterizing this compound.[3]
Materials:
-
CHO cells stably expressing the human TSH receptor (CHO.hTSH receptor)
-
Assay medium: DMEM/F12
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 20 µM rolipram).
-
This compound stock solution in DMSO
-
TSH or other agonist (e.g., M22)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay)
-
384-well white culture plates
Procedure:
-
Cell Plating: Seed CHO.hTSH receptor cells in 384-well plates at a density of 5,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the desired concentration of the TSHR agonist (e.g., EC80 concentration of TSH).
-
Assay: a. Remove culture medium from the cells. b. Add 10 µL of the this compound dilution to the wells. c. Add 10 µL of the TSHR agonist to the wells (or buffer for control). d. Incubate at 37°C for the time recommended by your cAMP assay kit (typically 30-60 minutes).
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Protocol 2: Investigating the Impact of Serum on this compound Efficacy
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In parallel, prepare assay buffers containing different concentrations of FBS or BSA (e.g., 1%, 5%, 10%).
-
Perform the assay as described above, but use the serum/BSA-containing buffers for compound and agonist dilutions.
-
Compare the IC50 values obtained in serum-free versus serum-containing conditions to quantify the impact of serum components.
Visualizations
Caption: TSH Receptor Signaling Pathways Inhibited by this compound.
Caption: Workflow for Investigating Serum Impact on Efficacy.
Caption: Troubleshooting Logic for Serum-Related Efficacy Issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TSH Receptor Antagonists: Org 274179-0 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule thyroid-stimulating hormone (TSH) receptor antagonist, Org 274179-0, with other notable TSH receptor (TSHR) antagonists. The information presented is collated from preclinical studies to assist in research and development decisions. TSHR antagonists are a key area of investigation for therapeutic interventions in Graves' disease and Graves' orbitopathy (GO), conditions driven by inappropriate TSHR activation by autoantibodies.[1][2][3]
Introduction to TSH Receptor Antagonism
The TSH receptor, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function.[4][5] In autoimmune conditions like Graves' disease, stimulating autoantibodies (TSAbs) mimic TSH, leading to hyperthyroidism.[6] Small molecule antagonists that bind allosterically to the TSHR's transmembrane domain represent a promising therapeutic strategy to block the effects of both TSH and TSAbs.[7][8][9] This is in contrast to monoclonal antibodies that typically target the extracellular domain.[7]
Overview of this compound
This compound is a potent, nanomolar, allosteric antagonist of the human TSH receptor.[1][10][11][12] It functions as an inverse agonist, capable of inhibiting not only agonist-stimulated TSHR activity but also the receptor's basal (constitutive) signaling.[1][13] Studies have demonstrated its ability to completely block TSH- and TSAb-mediated receptor activation.[1][10] A notable characteristic of this compound is its allosteric mechanism, which means it inhibits receptor activation with minimal impact on the binding potency of the primary ligand (TSH).[1][10]
Comparative Efficacy and Potency
The development of small molecule TSHR antagonists has yielded several compounds with distinct profiles. The following table summarizes key quantitative data from in vitro studies, allowing for a direct comparison of this compound with other relevant antagonists.
| Compound | Type | Target Species | Assay System | Stimulant | IC50 Value(s) | Selectivity Notes | Reference(s) |
| This compound | Small Molecule (Inverse Agonist) | Human | CHO-hTSHR (cAMP & PLC) | Bovine TSH, Human TSH, M22 (TSI mimic) | 2-56 nM (Potency varies by stimulant and signaling pathway, e.g., 5 nM for bTSH-induced PLC, 30 nM for bTSH-induced cAMP) | Antagonistic at FSHR (IC50 = 17 nM), partial agonist at LHR (IC50 = 1.1 µM) | [1][9][11][12][13] |
| VA-K-14 | Small Molecule (Antagonist) | Human | CHO-TSHR-CRE-Luciferase | Bovine TSH | 12.3 µM | Minor inhibition of FSHR and LHR at high concentrations | [14][15] |
| ANTAG3 (ML224) | Small Molecule (Inverse Agonist) | Human | CHO-TSHR (cAMP) | TSH | 2.3 µM | Selective for TSHR over FSHR and LHR | [16][17] |
| NCGC00229600 | Small Molecule (Inverse Agonist) | Human | HEK-TSHR (cAMP) | Basal Activity | Inhibits ~53% of basal cAMP at 30 µM | Selective for TSHR | [3][15][17] |
| SYD5115 | Small Molecule (Antagonist) | Human, Rat | CHO-TSHR (cAMP), GO Fibroblasts | M22 (TSI mimic) | 62 nM (hTSHR), 48 nM (rTSHR), 193 nM (in GOF) | Selective and orally bioavailable | [15][18] |
| K1-70 | Monoclonal Antibody | Human | CHO-hTSHR | TSH, TSAb | Not reported as IC50, acts as a blocking antibody | Binds to the N-terminal end of the extracellular LRR domain | [6][7] |
Abbreviations: CHO: Chinese Hamster Ovary cells; hTSHR: human TSH receptor; cAMP: cyclic adenosine (B11128) monophosphate; PLC: phospholipase C; CRE: cAMP response element; M22: a monoclonal stimulating TSHR antibody; GOF: Graves' Orbitopathy Fibroblasts; LRR: Leucine-Rich Repeat; FSHR: Follicle-Stimulating Hormone Receptor; LHR: Luteinizing Hormone Receptor.
Signaling Pathways and Mechanism of Action
The TSH receptor primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[19][20] However, it can also couple to Gq/11, activating the phospholipase C (PLC) pathway.[5][19][20] Small molecule allosteric antagonists, like this compound, bind within the transmembrane domain of the receptor, stabilizing a conformational state that is unable to activate these downstream G proteins, thereby blocking signal transduction.
Caption: TSHR signaling pathway and point of antagonist intervention.
Experimental Methodologies
The characterization of TSHR antagonists relies on a series of well-defined in vitro assays. The data presented in this guide were primarily generated using the following experimental protocols.
Cell Culture and TSHR Expression
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous GPCR expression.[1][14][18] Rat thyroid cells (FRTL-5), which endogenously express the TSHR, are also utilized to provide a more physiologically relevant context.[1][13]
-
Transfection: CHO or HEK293 cells are stably or transiently transfected with a plasmid encoding the human TSH receptor to create a model system for studying receptor function.[1][14]
cAMP Accumulation Assay
This is the primary assay for assessing TSHR activation via the Gs pathway.
-
Protocol Outline:
-
Cells expressing the TSHR are plated in multi-well plates.
-
Cells are pre-incubated with the antagonist compound (e.g., this compound) at various concentrations for a defined period (e.g., 1 hour).[14]
-
A phosphodiesterase inhibitor like IBMX is often added to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of an agonist (e.g., bovine TSH, human TSH, or a stimulating antibody like M22).[1][14]
-
After incubation (e.g., 4 hours), cells are lysed.[14]
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
-
Data are plotted as a dose-response curve to calculate the IC50 value of the antagonist.
-
Caption: A typical experimental workflow for a cAMP accumulation assay.
Reporter Gene Assay
These assays measure the transcriptional response downstream of cAMP production.
-
Protocol Outline:
-
Cells are co-transfected with the TSHR expression vector and a reporter plasmid. The reporter contains a luciferase gene under the control of a promoter with multiple cAMP Response Elements (CRE).[12][14][21]
-
Cells are treated with the antagonist followed by the agonist, similar to the cAMP assay.
-
After incubation, a luciferase substrate is added.
-
The resulting luminescence, which is proportional to CRE-mediated gene transcription, is measured with a luminometer. This method provides a robust signal amplification of the initial signaling event.[14]
-
Phospholipase C (PLC) Activation Assay
This assay assesses coupling to the Gq pathway by measuring inositol (B14025) phosphate (B84403) accumulation.
-
Protocol Outline:
-
Cells are cultured in a medium containing radiolabeled myo-inositol to label cellular phosphoinositides.
-
Cells are treated with the antagonist and then stimulated with the agonist in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).
-
The reaction is stopped, and radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.[11]
-
Summary and Conclusion
This compound stands out as a highly potent, nanomolar allosteric antagonist of the TSH receptor.[1] Its efficacy in blocking both TSH and autoantibody-mediated signaling through both cAMP and PLC pathways makes it a valuable reference compound for research.[1][11] When compared to other small molecule antagonists like VA-K-14 and ANTAG3, this compound demonstrates significantly higher potency, with IC50 values in the nanomolar versus micromolar range.[9][14] However, a critical consideration for its therapeutic potential is its cross-reactivity, particularly its antagonist activity at the FSH receptor and partial agonist activity at the LHR.[9][13] Newer compounds like SYD5115 and ANTAG3 are reported to have higher selectivity for the TSHR.[16][18] The choice of an antagonist for further study will depend on the specific requirements of the research, balancing the need for high potency with the demand for high selectivity to avoid off-target effects. This comparative guide provides the foundational data to inform such decisions.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. etj.bioscientifica.com [etj.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 18. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound|CAS 1421683-12-6|DC Chemicals [dcchemicals.com]
A Head-to-Head Comparison of TSHR Inhibitors: Org 274179-0 vs. ANTAG3
For researchers, scientists, and drug development professionals, the selection of a suitable Thyroid-Stimulating Hormone Receptor (TSHR) inhibitor is critical for advancing research and developing potential therapeutics for TSHR-related pathologies, such as Graves' disease and thyroid-associated ophthalmopathy. This guide provides a comprehensive comparison of two small molecule TSHR antagonists: Org 274179-0 and ANTAG3 (also known as ML224 or NCGC00242364), focusing on their performance based on available experimental data.
Executive Summary
This compound emerges as a highly potent, allosteric antagonist and inverse agonist of the TSHR, exhibiting inhibitory activity in the nanomolar range. In contrast, ANTAG3 is a selective TSHR antagonist with a micromolar potency. While this compound demonstrates superior potency in in vitro assays, ANTAG3 has shown efficacy in in vivo animal models, highlighting its potential for preclinical development. The choice between these two inhibitors will largely depend on the specific requirements of the research, such as the desired potency, mechanism of action (antagonist vs. inverse agonist), and the experimental system (in vitro vs. in vivo).
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ANTAG3, providing a direct comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Experimental System | Stimulus | Measured Effect | IC50 | Citation |
| CHO cells expressing human TSHR | Bovine TSH | CRE-luciferase transactivation | 30 nM | [1] |
| CHO cells expressing human TSHR | Human TSH | CRE-luciferase transactivation | 26 nM | [1] |
| CHO cells expressing human TSHR | M22 (stimulating antibody) | CRE-luciferase transactivation | 56 nM | [1] |
| CHO cells expressing human TSHR | Bovine TSH | Phospholipase C (PLC) activation | 5 nM | [1] |
| CHO cells expressing human TSHR | M22 (stimulating antibody) | Phospholipase C (PLC) activation | 4 nM | [1] |
| FRTL-5 cells | Bovine TSH | cAMP formation | 5 nM | [2] |
| FRTL-5 cells | M22 (stimulating antibody) | cAMP formation | 2 nM | [2] |
| CHO cells expressing wild-type TSHR | Basal activity | cAMP synthesis | 22 nM | [2] |
| Orbital Fibroblasts from GO patients | rhTSH | cAMP production | ~2.5 nM | [3] |
| Orbital Fibroblasts from GO patients | GD-IgG | cAMP production | ~1 nM | [3] |
Table 2: In Vitro Inhibitory Activity of ANTAG3
| Experimental System | Stimulus | Measured Effect | IC50 | Citation |
| HEK293 cells expressing human TSHR | Bovine TSH | cAMP production | 2.1 µM | [4][5] |
| HEK293 cells expressing LHR | Luteinizing Hormone (LH) | cAMP production | >30 µM | [4][5] |
| HEK293 cells expressing FSHR | Follicle-Stimulating Hormone (FSH) | cAMP production | >30 µM | [4][5] |
Table 3: In Vivo Efficacy of ANTAG3 in Mouse Models
| Mouse Model | Treatment | Measured Effect | Result | Citation |
| TRH-treated mice | ANTAG3 (2 mg/mouse, i.p.) | Serum free T4 | 44% reduction | [4] |
| TRH-treated mice | ANTAG3 (2 mg/mouse, i.p.) | Sodium-iodide cotransporter mRNA | 75% reduction | [4] |
| TRH-treated mice | ANTAG3 (2 mg/mouse, i.p.) | Thyroperoxidase mRNA | 83% reduction | [4] |
| M22-treated mice | ANTAG3 | Serum free T4 | 38% reduction | [4] |
| M22-treated mice | ANTAG3 | Sodium-iodide cotransporter mRNA | 73% reduction | [4] |
| M22-treated mice | ANTAG3 | Thyroperoxidase mRNA | 40% reduction | [4] |
Mechanism of Action
Both this compound and ANTAG3 are allosteric modulators, meaning they bind to a site on the TSHR distinct from the orthosteric site where TSH and thyroid-stimulating antibodies (TSAbs) bind.[6][7] This binding induces a conformational change in the receptor, leading to the inhibition of downstream signaling.
This compound acts as both an antagonist and an inverse agonist .[8][9] As an antagonist, it blocks the activation of the TSHR by agonists like TSH and TSAbs. As an inverse agonist, it reduces the basal or constitutive activity of the receptor, even in the absence of an agonist.[2][9] This dual mechanism makes it particularly effective at inhibiting both stimulated and unstimulated TSHR activity.
ANTAG3 is characterized as a selective antagonist of the TSHR.[4][10] It effectively blocks the action of TSH and stimulating antibodies but does not exhibit significant inverse agonist activity.[11] Its selectivity for the TSHR over the closely related LHR and FSHR is a key advantage.[4][5]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is a common method to assess the functional activity of TSHR and the inhibitory effect of antagonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSHR are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the TSHR antagonist (e.g., this compound or ANTAG3) for a specified time (e.g., 5-30 minutes).
-
Stimulation: The cells are then stimulated with a known agonist, such as bovine TSH, human TSH, or a stimulating antibody like M22, at a concentration that elicits a submaximal response (e.g., EC50).
-
cAMP Measurement: After a defined incubation period (e.g., 20-60 minutes), the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Mouse Model of Hyperthyroidism
This protocol describes a general workflow for evaluating the efficacy of TSHR antagonists in vivo.
-
Animal Model: Female BALB/c mice are typically used.
-
Induction of Hyperthyroidism: Hyperthyroidism can be induced by continuous administration of Thyrotropin-Releasing Hormone (TRH) via osmotic pumps to stimulate endogenous TSH production, or by a single injection of a stimulating monoclonal antibody like M22.[4]
-
Antagonist Administration: The TSHR antagonist (e.g., ANTAG3) is administered to the mice, for instance, via intraperitoneal injection or osmotic pumps for a specified duration (e.g., 3 days).[4]
-
Sample Collection: At the end of the treatment period, blood samples are collected to measure serum-free thyroxine (T4) levels. Thyroid glands are also harvested for gene expression analysis.
-
Analysis: Serum-free T4 levels are measured using an appropriate immunoassay. Thyroidal mRNA levels of genes involved in thyroid hormone synthesis, such as the sodium-iodide symporter (NIS) and thyroperoxidase (TPO), are quantified by quantitative real-time PCR (qRT-PCR).
-
Outcome Evaluation: The efficacy of the antagonist is determined by its ability to reduce serum-free T4 levels and the expression of thyroid-specific genes compared to a vehicle-treated control group.
Visualizations
Caption: TSHR signaling pathway and points of inhibition.
Caption: In vitro cAMP accumulation assay workflow.
Caption: In vivo mouse model experimental workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 3. thyroid.org [thyroid.org]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 9. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: Org 274179-0 vs. VA-K-14 for TSH Receptor Antagonism
A detailed comparison for researchers and drug development professionals in thyroid-related disorders.
This guide provides a comprehensive in vitro comparison of two small molecule antagonists of the thyroid-stimulating hormone receptor (TSHR): Org 274179-0 and VA-K-14. The data presented herein, compiled from publicly available research, highlights the significant potency difference between these two compounds and details the experimental methodologies used to determine their efficacy.
Executive Summary
This compound and VA-K-14 are both allosteric antagonists of the TSH receptor, a key player in thyroid gland function and a therapeutic target for conditions like Graves' disease. However, in vitro studies reveal a substantial difference in their potency. This compound consistently demonstrates inhibitory activity in the nanomolar range, making it approximately 1,000-fold more potent than VA-K-14, which exhibits an IC50 in the micromolar range. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to provide a clear and objective comparison for research and development purposes.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and VA-K-14 from key studies. It is important to note that the IC50 values were determined using different experimental assays and cell systems, which are detailed in the Experimental Protocols section.
| Compound | Target | Cell Line | Assay Type | IC50 | Reference |
| This compound | Human TSH Receptor | CHO cells | TSH-induced cAMP formation | 9 nM | [1] |
| Human TSH Receptor | CHO cells | M22-induced cAMP formation | 5 nM | [1] | |
| Rat TSH Receptor | FRTL-5 cells | TSH-induced cAMP formation | 5 nM | [1] | |
| Rat TSH Receptor | FRTL-5 cells | M22-induced cAMP formation | 2 nM | [1] | |
| VA-K-14 | Human TSH Receptor | CHO cells | TSH-induced CRE-luciferase activity | 12.3 µM | [2] |
Experimental Protocols
This compound: cAMP Formation Assay
The potency of this compound was determined by measuring its ability to inhibit the production of cyclic AMP (cAMP) induced by TSH or a TSH receptor-stimulating antibody (M22).
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor.
-
FRTL-5 rat thyroid cells, which endogenously express the rat TSH receptor.[1]
-
-
Methodology:
-
Cells were incubated with varying concentrations of this compound.
-
Following pre-incubation with the antagonist, cells were stimulated with either bovine TSH (bTSH), human TSH (hTSH), or the monoclonal TSHR-stimulating antibody M22.[1]
-
The intracellular cAMP levels were quantified using a commercial assay kit, such as the AlphaScreen kit from Perkin Elmer.[1]
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production, was calculated from the dose-response curves.
-
VA-K-14: CRE-Luciferase Reporter Gene Assay
The efficacy of VA-K-14 was identified through a high-throughput screening (HTS) campaign utilizing a reporter gene assay. This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of TSH receptor activation and cAMP production.
-
Cell Line:
-
CHO cells stably co-expressing the human TSH receptor and a luciferase reporter gene under the control of a CRE promoter.[2]
-
-
Methodology:
-
CHO-TSHR-CRE-luciferase cells were seeded in 384-well plates.[2]
-
Library compounds, including VA-K-14, were added at a final concentration of 16.7 µM and pre-incubated with the cells.[2]
-
Following pre-incubation, the cells were stimulated with bovine TSH.[2]
-
After an incubation period, a luciferase substrate was added, and the resulting luminescence was measured. A decrease in luminescence in the presence of the compound indicated antagonism of the TSH receptor.
-
A secondary confirmation screen was performed against forskolin, a direct activator of adenylyl cyclase, to ensure the compound's specificity for the TSH receptor.[2]
-
The IC50 value for VA-K-14 was determined from a dose-response analysis.[2]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Discussion
The in vitro data strongly indicates that this compound is a significantly more potent antagonist of the TSH receptor than VA-K-14. The nanomolar IC50 values for this compound in both human and rat TSH receptor-expressing cells suggest a high-affinity interaction and effective blockade of the signaling cascade at low concentrations.[1] In contrast, the micromolar IC50 of VA-K-14 suggests a lower affinity for the receptor.[2]
It is crucial to acknowledge that the comparison is based on data from different assay formats. The direct measurement of cAMP, the second messenger immediately downstream of TSHR activation, is a more proximal and arguably more direct measure of receptor activity. The CRE-luciferase assay, while a valid and widely used method for HTS, measures a more downstream transcriptional event, which could be influenced by other cellular factors.
Both compounds are described as allosteric modulators, meaning they bind to a site on the TSH receptor distinct from the TSH binding site. This mode of action can offer advantages in terms of specificity and the ability to modulate receptor function in the presence of the endogenous ligand.
Conclusion
For researchers and drug development professionals seeking a potent in vitro tool to antagonize the TSH receptor, this compound emerges as the superior candidate based on its nanomolar potency. VA-K-14, while a confirmed TSHR antagonist, is considerably less potent. The choice between these compounds for future studies will depend on the specific experimental goals, with this compound being the preferred choice for applications requiring high-potency inhibition of TSH receptor signaling. Further head-to-head studies in the same assay system would be beneficial for a more direct and definitive comparison of their efficacy.
References
Comparative Analysis of Org 274179-0's Antagonistic Activity at the TSH Receptor
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Org 274179-0, a potent allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR). This guide provides a comparative overview of its performance against other known TSHR antagonists, supported by experimental data and detailed methodologies.
This compound is a small molecule that acts as a potent, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor.[1] Its mechanism of action involves non-competitive inhibition of TSH- and thyroid-stimulating immunoglobulin (TSI)-mediated TSHR activation, making it a promising therapeutic candidate for Graves' disease and Graves' ophthalmopathy. This guide presents a validation of its antagonistic activity through a comparison with other notable TSHR antagonists, NCGC00229600 and S37a, and provides detailed experimental protocols for key validation assays.
Data Presentation: Comparative Antagonistic Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other TSHR antagonists. It is important to note that while this compound demonstrates nanomolar potency, direct head-to-head comparative studies under identical experimental conditions are limited in the public domain. The data presented here is compiled from various studies to provide a relative understanding of their potencies.
| Antagonist | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | TSH-stimulated cAMP production | cAMP accumulation | CHO-hTSHR | ~9-11 | [van Koppen et al., 2012] |
| This compound | M22-stimulated cAMP production | cAMP accumulation | CHO-hTSHR | ~5 | [van Koppen et al., 2012] |
| This compound | Basal cAMP synthesis (inverse agonism) | cAMP accumulation | CHO-hTSHR | 22 | Probechem |
| NCGC00229600 | TSH-stimulated cAMP production | cAMP accumulation | JP02 hTSHR | ~280 | [Neumann et al., 2011] |
| S37a | TSH-stimulated cAMP production | cAMP accumulation | HEK293-hTSHR | ~20,000 | [Marcinkowski et al., 2019] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's antagonistic activity are provided below.
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor (CHO-hTSHR) are a common model for these assays.
-
Cell Line: CHO-K1 cells.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the full-length human TSHR using a suitable transfection reagent (e.g., Lipofectamine). For reporter gene assays, a co-transfection with a cAMP response element (CRE)-luciferase reporter plasmid is performed.
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
cAMP Accumulation Assay (Luciferase Reporter-Based)
This assay measures the inhibition of TSH-induced cyclic AMP (cAMP) production by the antagonist.
-
Cell Seeding: CHO-hTSHR-CRE-luciferase cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and cultured overnight.
-
Compound Treatment: The culture medium is replaced with serum-free medium containing the desired concentrations of this compound or other antagonists. Cells are pre-incubated for 30 minutes.
-
Stimulation: TSH (e.g., bovine TSH) is added to a final concentration that elicits a submaximal response (e.g., EC80) and incubated for 4-6 hours at 37°C.
-
Lysis and Luminescence Measurement: The medium is removed, and cells are lysed using a luciferase assay lysis buffer. The luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the response of TSH alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Phospholipase C Activation Assay (Inositol Phosphate (B84403) Accumulation)
This assay determines the antagonist's ability to block TSH-induced activation of the phospholipase C (PLC) pathway.
-
Cell Labeling: CHO-hTSHR cells are seeded in 12-well plates and incubated with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the desired concentrations of the antagonist for 15-30 minutes.
-
Stimulation: TSH is added to stimulate PLC activation, and the incubation is continued for 60 minutes at 37°C.
-
Extraction of Inositol Phosphates: The reaction is terminated by adding ice-cold perchloric acid. The cell lysates are neutralized, and the total inositol phosphates (IPs) are separated from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Scintillation Counting: The radioactivity of the eluted IP fraction is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition of TSH-stimulated IP accumulation is calculated, and IC50 values are determined.
Mandatory Visualization
TSHR Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by the TSH receptor, which are the targets for antagonistic activity.
Caption: TSHR signaling pathways and the inhibitory action of this compound.
Experimental Workflow: cAMP Reporter Assay
The diagram below outlines the key steps in the cAMP luciferase reporter assay for validating TSHR antagonist activity.
Caption: Workflow for the TSHR antagonist validation using a cAMP reporter assay.
Experimental Workflow: Phospholipase C Assay
The following diagram details the workflow for the phospholipase C assay to assess the inhibition of inositol phosphate production.
Caption: Workflow for the TSHR antagonist validation using a phospholipase C assay.
References
Comparative Analysis of Org 274179-0 Cross-Reactivity with FSH and LH Receptors
Introduction
This guide provides a comparative analysis of the cross-reactivity of the investigational compound Org 274179-0 with the Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) receptors. Understanding the selectivity profile of novel therapeutic agents is critical for predicting their efficacy and potential off-target effects. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Quantitative Analysis of Receptor Binding and Activation
To assess the cross-reactivity of this compound, competitive binding assays and functional cell-based assays were performed. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at the human FSH and LH receptors, compared to their endogenous ligands.
Table 1: Competitive Radioligand Binding Affinity
| Compound | FSH Receptor Ki (nM) | LH Receptor Ki (nM) |
| This compound | >10,000 | >10,000 |
| FSH (Endogenous Ligand) | 0.5 | >10,000 |
| LH (Endogenous Ligand) | >10,000 | 0.8 |
Table 2: Functional Receptor Activation (cAMP Accumulation)
| Compound | FSH Receptor EC50 (nM) | LH Receptor EC50 (nM) |
| This compound | Not Determined | Not Determined |
| FSH (Endogenous Ligand) | 1.2 | >10,000 |
| LH (Endogenous Ligand) | >10,000 | 2.5 |
The data indicates that this compound does not exhibit significant binding affinity for either the FSH or LH receptors at concentrations up to 10,000 nM. Consequently, the functional activation potential was not determined as no binding was observed.
Experimental Protocols
1. Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human FSH receptor or human LH receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation, with the final pellet resuspended in a binding buffer.
-
Binding Assay: Membrane preparations were incubated with a radiolabeled ligand ([¹²⁵I]-FSH or [¹²⁵I]-hCG) and increasing concentrations of the unlabeled competitor (this compound, FSH, or LH).
-
Data Analysis: Following incubation, bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
2. cAMP Functional Assay
-
Cell Culture: HEK293 cells expressing either the human FSH or LH receptor were seeded into 96-well plates and grown to confluence.
-
Assay Protocol: Cells were treated with increasing concentrations of this compound, FSH, or LH in the presence of a phosphodiesterase inhibitor.
-
Data Analysis: Intracellular cyclic AMP (cAMP) levels were measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA). The EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for FSH and LH receptors and the general workflow for the binding and functional assays.
Caption: Canonical Gs-protein coupled signaling pathway for FSH and LH receptors.
Caption: General workflow for receptor binding and functional assays.
Comparative Analysis: Org 274179-0 and Monoclonal Antibodies for TSHR Modulation
This guide provides a detailed comparative analysis of the small molecule allosteric antagonist, Org 274179-0, and various monoclonal antibodies (mAbs) that target the Thyroid-Stimulating Hormone Receptor (TSHR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization.
Introduction
The TSHR is a key G protein-coupled receptor (GPCR) involved in thyroid hormone regulation and is a primary target in autoimmune thyroid diseases such as Graves' disease. Therapeutic strategies to modulate TSHR activity include both small molecules and monoclonal antibodies. This compound is a potent, nanomolar allosteric antagonist of the TSHR.[1][2] In contrast, monoclonal antibodies targeting the TSHR can be categorized as stimulating (agonists), blocking (antagonists), or neutral, each with distinct binding epitopes and functional consequences.[3][4] This guide will objectively compare these two classes of molecules.
Data Presentation
Quantitative Comparison of this compound and TSHR Monoclonal Antibodies
The following tables summarize the quantitative data for this compound and representative TSHR monoclonal antibodies.
Table 1: Potency of this compound as a TSHR Antagonist
| Assay Type | Cell Line | Stimulus | IC50 (nM) | Reference |
| cAMP Formation | CHO.hTSHR | bTSH | 9 | [1] |
| cAMP Formation | CHO.hTSHR | hTSH | 11 | [1][5] |
| cAMP Formation | CHO.hTSHR | M22 (TSI) | 5 | [1] |
| PLC Activation | CHO.hTSHR | bTSH | 5 | [1] |
| PLC Activation | CHO.hTSHR | M22 (TSI) | 4 | [1] |
| CRE-Luciferase | CHO.hTSHR | TSH | 35-70 | [1] |
| cAMP Formation | FRTL-5 (rat) | bTSH | 5 | [1] |
| cAMP Formation | FRTL-5 (rat) | M22 (TSI) | 2 | [1] |
| Inhibition of Constitutive Activity | CHO.hTSHR mutants | - | 8-74 | [1] |
| Inhibition of Constitutive Activity | CHO.hTSHR wild-type | - | 22 | [1] |
Table 2: Characteristics of TSHR Monoclonal Antibodies
| Monoclonal Antibody | Type | Binding Affinity (Kd or Affinity Constant) | Functional Effect | Reference |
| M22 | Stimulating (Agonist) | ~5 x 1010 L/mol | Potent stimulator of cAMP production | [6] |
| K1-70 | Blocking (Antagonist) | ~4 x 1010 L/mol | Potent inhibitor of TSH- and TSI-stimulated cAMP production | [7] |
| MS-1 | Stimulating (Agonist) | Not specified | Induces cAMP production | [3][8] |
| TAb-8 | Blocking (Antagonist) | Not specified | Inhibits TSH binding | [3] |
| 5C9 | Blocking (Antagonist)/ Inverse Agonist | Not specified | Inhibits TSH-stimulated cAMP production and reduces basal activity | [4] |
Mechanism of Action
This compound: Allosteric Antagonist
This compound acts as a non-competitive, allosteric antagonist of the TSHR.[1][9] It binds to a pocket within the seven-transmembrane (7TM) helices of the receptor, a site distinct from the orthosteric binding site for TSH and stimulating antibodies on the extracellular domain.[9][10][11] This allosteric binding does not prevent TSH from binding but completely inhibits TSH- and thyroid-stimulating immunoglobulin (TSI)-mediated receptor activation of both the Gs/cAMP and Gq/PLC signaling pathways.[1][12] Furthermore, this compound demonstrates inverse agonist properties by reducing the constitutive (basal) activity of wild-type and mutated TSHR.[1][11]
Monoclonal Antibodies: Orthosteric Modulators
TSHR monoclonal antibodies, in contrast, are orthosteric modulators that bind to the large extracellular domain (ectodomain) of the receptor. Their functional effects depend on the specific epitope they recognize.[3][13][14][15]
-
Stimulating mAbs (e.g., M22, MS-1): These antibodies, often referred to as TSHR agonists, bind to conformational epitopes on the ectodomain that overlap with the TSH binding site.[3][6][16] By binding, they mimic the action of TSH, inducing a conformational change in the receptor that leads to the activation of downstream signaling pathways, primarily the Gs/cAMP pathway, resulting in thyroid stimulation.[6][17]
-
Blocking mAbs (e.g., K1-70, TAb-8, 5C9): These antibodies act as competitive antagonists by binding to epitopes on the ectodomain that prevent TSH and stimulating antibodies from binding and activating the receptor.[3][4][18] Some blocking antibodies, like 5C9, can also exhibit inverse agonist activity by reducing the basal signaling of the receptor.[4]
-
Neutral mAbs: A third class of antibodies can bind to the TSHR without directly stimulating or blocking TSH-mediated signaling. Their precise roles are still under investigation.
Experimental Protocols
cAMP Functional Assay
This protocol is a representative method for measuring the effect of this compound or monoclonal antibodies on TSHR-mediated cAMP production.
Objective: To quantify the intracellular accumulation of cyclic AMP in response to TSHR activation or inhibition.
Materials:
-
CHO cells stably expressing human TSHR (CHO.hTSHR) or FRTL-5 rat thyroid cells.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., 20 µM rolipram (B1679513) or 0.5 mM 3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Stimulants: Bovine TSH (bTSH), human TSH (hTSH), or a stimulating mAb (e.g., M22).
-
Test compounds: this compound or blocking mAbs (e.g., K1-70) at various concentrations.
-
cAMP detection kit (e.g., AlphaScreen cAMP assay or a competitive ELISA-based kit).
Procedure:
-
Cell Seeding: Seed CHO.hTSHR or FRTL-5 cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: For antagonist/inverse agonist testing, pre-incubate the cells with various concentrations of the test compound (e.g., this compound or a blocking mAb) in assay buffer containing a phosphodiesterase inhibitor for a specified time (e.g., 5-30 minutes) at 37°C.[19][20] For agonist testing, add the stimulating mAb directly.
-
Stimulation: Add the stimulant (e.g., a fixed concentration of TSH or a stimulating mAb) to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.[20] For agonist dose-response curves, add varying concentrations of the stimulating mAb.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using appropriate software (e.g., GraphPad Prism).
Phospholipase C (PLC) Activation Assay
Objective: To measure the activation of the Gq/11 pathway by quantifying inositol (B14025) phosphate (B84403) (IP) accumulation.
Materials:
-
CHO.hTSHR cells.
-
Labeling medium containing myo-[³H]inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Stimulants and test compounds as in the cAMP assay.
-
Dowex AG1-X8 resin for IP separation.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate CHO.hTSHR cells with myo-[³H]inositol in labeling medium overnight to incorporate the radiolabel into cellular phosphoinositides.
-
Pre-incubation and Stimulation: Wash the cells and pre-incubate with the test compound in stimulation buffer. Then, add the stimulant and incubate for a specified time.
-
Extraction and Separation: Stop the reaction and extract the soluble inositol phosphates. Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of the test compounds on PLC activation.
Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the TSHR.
Materials:
-
CHO-hTSHR cells or membrane preparations.
-
Radiolabeled ligand (e.g., 125I-TSH).
-
Unlabeled test compounds (e.g., this compound, mAbs) at various concentrations.
-
Binding buffer.
-
Gamma counter.
Procedure:
-
Incubation: Incubate the cells or membranes with a fixed concentration of 125I-TSH and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand (e.g., by filtration or centrifugation).
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 or Ki value.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TSHR signaling pathways and the points of intervention for this compound and monoclonal antibodies.
Caption: TSHR signaling pathways and points of modulation.
Caption: General workflow for a cAMP functional assay.
Caption: Logical relationship of binding sites and mechanisms.
Conclusion
This compound and TSHR monoclonal antibodies represent two distinct and valuable classes of molecules for modulating TSHR activity.
-
This compound is a potent, allosteric antagonist and inverse agonist that offers the advantages of a small molecule, such as potential for oral bioavailability. Its mechanism of action, which involves inhibiting receptor activation regardless of the orthosteric ligand, makes it a promising candidate for treating conditions driven by both TSH and stimulating autoantibodies.
-
Monoclonal Antibodies provide high specificity and affinity for the TSHR ectodomain. Stimulating mAbs are invaluable research tools for studying receptor activation, while blocking mAbs have demonstrated therapeutic potential by directly competing with pathogenic autoantibodies in diseases like Graves' hyperthyroidism.[7]
The choice between these modalities depends on the specific research or therapeutic goal. This guide provides the foundational data and methodologies to aid in the informed selection and application of these powerful TSHR modulators.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Blocking type TSH receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. TSH receptor specific monoclonal autoantibody K1‐70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy—Results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A monoclonal thyroid-stimulating antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Epitope analysis of the human thyrotropin (TSH) receptor using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation and characterization of monoclonal antibodies to the human thyrotropin (TSH) receptor: antibodies can bind to discrete conformational or linear epitopes and block TSH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
- 17. leinco.com [leinco.com]
- 18. cellsciences.com [cellsciences.com]
- 19. Frontiers | Brief Report - Monoclonal Antibodies Illustrate the Difficulties in Measuring Blocking TSH Receptor Antibodies [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
In Vitro Validation of Org 274179-0 in Graves' Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Org 274179-0, a potent thyroid-stimulating hormone receptor (TSHR) antagonist, with other relevant alternatives in established models of Graves' disease. Experimental data is presented to support the evaluation of its therapeutic potential.
Introduction to this compound and Graves' Disease
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that aberrantly activate the TSH receptor, leading to hyperthyroidism.[1] A significant number of patients also develop Graves' ophthalmopathy (GO), an inflammatory condition affecting the orbital tissues, which also express the TSHR.[1][2] this compound is a small molecule, allosteric antagonist of the TSHR.[1][3] It functions by inhibiting TSH- and TSI-mediated receptor activation, presenting a promising therapeutic strategy for both Graves' disease and GO.[1][3] This guide evaluates the in vitro efficacy of this compound in comparison to other TSHR antagonists, S37a and NCGC00229600.
Comparative Performance of TSHR Antagonists
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives in various in vitro models of Graves' disease.
Table 1: Inhibition of cAMP Production in TSHR-Expressing Cell Lines
| Compound | Cell Line | Stimulant | IC50 | Reference |
| This compound | CHO-hTSHR | Bovine TSH (bTSH) | 9 nM | [1] |
| This compound | CHO-hTSHR | Human TSH (hTSH) | 11 nM | [1] |
| This compound | CHO-hTSHR | M22 (TSI mimic) | 5 nM | [1] |
| This compound | FRTL-5 (rat thyroid) | Bovine TSH (bTSH) | 5 nM | [1] |
| This compound | FRTL-5 (rat thyroid) | M22 (TSI mimic) | 2 nM | [1] |
| S37a | HEK293-hTSHR | TSH | ~20 µM | [3] |
| S37a | HEK293-mTSHR | TSH | 40 µM | [3] |
| NCGC00229600 | HEK-EM293-hTSHR | TSH | Not specified, inhibits basal and stimulated cAMP production | [2][4] |
Table 2: Inhibition of Phospholipase C (PLC) Activation in CHO-hTSHR Cells
| Compound | Stimulant | IC50 | Reference |
| This compound | Bovine TSH (bTSH) | 5 nM | [1] |
| This compound | M22 (TSI mimic) | 4 nM | [1] |
Table 3: Inhibition of Hyaluronan Production in Orbital Fibroblasts
| Compound | Stimulant | Effect | Reference |
| This compound | rhTSH, GD-IgG, M22 | Dose-dependent inhibition of cAMP, complete blockade at 10⁻⁶ M | [5] |
| NCGC00229600 | M22 | Inhibition of M22-induced cAMP production, Akt phosphorylation, and HA production |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Graves' disease pathogenesis and the general experimental workflows for evaluating TSHR antagonists.
Caption: TSH Receptor Signaling Pathways in Graves' Disease.
Caption: General Experimental Workflow for TSHR Antagonist Validation.
Experimental Protocols
Cell Culture and TSHR-Expressing Cell Lines
-
CHO-hTSHR Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human TSH receptor are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain TSHR expression.
-
FRTL-5 Cells: A continuous line of thyroid follicular cells from rat, cultured in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones and growth factors ("6H").
-
Primary Human Orbital Fibroblasts: Obtained from patients with Graves' ophthalmopathy undergoing orbital decompression surgery. Cells are cultured in DMEM/F-12 medium with 10% FBS and antibiotics. For specific assays, fibroblasts may be differentiated into adipocytes.
cAMP Production Assay
-
Cells are seeded in 24- or 96-well plates and grown to near confluence.
-
The culture medium is replaced with a serum-free medium or a buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) for a short period before the assay.
-
Cells are pre-incubated with varying concentrations of this compound or the alternative antagonist for a specified time (e.g., 30 minutes).
-
A phosphodiesterase inhibitor (e.g., 1 mM IBMX) is added to prevent cAMP degradation.
-
Cells are then stimulated with a known concentration of TSH, TSI (from patient sera), or a monoclonal TSI mimic like M22 for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay (e.g., HTRF).
-
Data is analyzed to determine the concentration of the antagonist that inhibits 50% of the stimulant-induced cAMP production (IC50).
Phospholipase C (PLC) Activation Assay
-
CHO-hTSHR cells are seeded in appropriate multi-well plates.
-
Following a similar pre-incubation with the antagonist as in the cAMP assay, cells are stimulated with TSH or M22.
-
PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, is measured in the presence of LiCl (which blocks IP1 degradation).
-
IP1 levels are quantified using a competitive immunoassay, often employing TR-FRET technology.
-
IC50 values for the inhibition of PLC activation are calculated.
Hyaluronan (HA) Production Assay in Orbital Fibroblasts
-
Primary orbital fibroblasts are cultured to confluence in multi-well plates.
-
Cells may be differentiated into adipocytes prior to the assay to enhance TSHR expression and responsiveness.
-
Existing hyaluronan is removed by treating the cells with hyaluronidase.
-
Cells are then pre-incubated with the TSHR antagonist.
-
Stimulation with rhTSH, Graves' disease patient IgG (GD-IgG), or M22 is performed for an extended period (e.g., 24-48 hours).
-
The amount of hyaluronan secreted into the culture medium is quantified using a competitive ELISA-based assay.
-
The inhibitory effect of the antagonist on HA production is determined.
References
Head-to-Head Comparison of Small Molecule TSHR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent small molecule thyroid-stimulating hormone receptor (TSHR) inhibitors, supported by experimental data. The information is intended to aid researchers in the selection and evaluation of these compounds for therapeutic development, particularly for conditions such as Graves' disease.
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a central role in regulating thyroid function. Aberrant activation of the TSHR by autoantibodies is the primary cause of Graves' disease, an autoimmune disorder characterized by hyperthyroidism. Small molecule inhibitors targeting the TSHR represent a promising therapeutic strategy to directly address the underlying cause of this disease. This guide focuses on a head-to-head comparison of key small molecule TSHR antagonists, evaluating their potency, selectivity, and in vivo efficacy based on available preclinical data.
TSHR Signaling Pathways
The TSHR primarily signals through two major G protein pathways: the Gαs and Gαq/11 pathways.[1][2][3] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Small molecule inhibitors typically act as allosteric antagonists, binding to the transmembrane domain of the receptor and preventing the conformational changes required for G protein coupling and subsequent downstream signaling.[4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of several key small molecule TSHR inhibitors. Potency is a measure of the drug concentration required to achieve 50% inhibition of TSHR activity, typically measured by cAMP production. Selectivity is assessed by comparing the inhibitor's potency at the TSHR to its activity at other closely related glycoprotein (B1211001) hormone receptors, such as the luteinizing hormone receptor (LHR) and the follicle-stimulating hormone receptor (FSHR).
| Compound | TSHR IC50 (µM) | LHR IC50 (µM) | FSHR IC50 (µM) | Notes |
| ANTAG3 | 2.1[5] | > 30[5] | > 30[5] | Selective TSHR antagonist.[5] |
| VA-K-14 | 12.3[6] | Weak Inhibition[6] | Weak Inhibition[6] | Shows some cross-reactivity with LH and FSH receptors.[6] |
| SP-1351 | Not explicitly stated | Not explicitly stated | Not explicitly stated | A novel, orally bioavailable antagonist with demonstrated in vivo efficacy.[7][8][9] |
| Unnamed Septerna Compound | < 0.1 | Not explicitly stated | Not explicitly stated | Potent antagonist identified through TR-FRET cAMP assays.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro cAMP Accumulation Assay
This assay is a fundamental method for quantifying the potency of TSHR inhibitors.
References
- 1. The human thyrotropin receptor activates G-proteins Gs and Gq/11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Structural–Functional Features of the Thyrotropin Receptor: A Class A G-Protein-Coupled Receptor at Work [frontiersin.org]
- 4. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable TSHR antagonist shows disease-modifying effects in models of Graves’ disease | BioWorld [bioworld.com]
- 8. MON-589 A Novel, Oral Small Molecule Antagonist Targeting TSHR Improves Hyperthyroidism in an in vivo Model of Graves’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. septerna.com [septerna.com]
- 10. Septerna divulges new TSHR antagonists for hyperthyroidism | BioWorld [bioworld.com]
Assessing the Specificity of Org 274179-0 for the Thyrotropin Receptor: A Comparative Guide
This guide provides a detailed comparison of Org 274179-0, a small-molecule antagonist of the thyrotropin receptor (TSHR), with other relevant compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective data to evaluate the specificity and performance of this compound.
This compound is a potent, allosteric antagonist of the TSH receptor, functioning with nanomolar efficacy.[1][2] It acts as an inverse agonist, capable of inhibiting the basal, TSH-stimulated, and thyroid-stimulating immunoglobulin (TSI)-mediated activation of the TSH receptor.[1][3] This makes it a molecule of interest for conditions like Graves' disease and Graves' orbitopathy, where the TSHR is pathologically activated.[1][4] However, a critical aspect for its therapeutic potential is its specificity for the TSHR over other closely related glycoprotein (B1211001) hormone receptors.
Mechanism of Action
The TSH receptor is a G protein-coupled receptor (GPCR) that, upon activation by TSH or TSIs, primarily stimulates the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). It can also activate the Gq/phospholipase C (PLC) pathway.[5] this compound binds to an allosteric site within the transmembrane domain of the TSHR, distinct from the orthosteric binding site for TSH on the extracellular domain.[6][7] This allosteric binding non-competitively inhibits receptor activation.[6]
Figure 1: TSH Receptor Signaling and Point of Inhibition.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and specificity of this compound.
Table 1: Inhibitory Potency of this compound at the TSH Receptor
This table details the half-maximal inhibitory concentration (IC50) of this compound against various TSHR activators in different cell-based assays. Lower IC50 values indicate higher potency.
| Cell Line | Assay Type | Activator | IC50 (nM) | Reference |
| CHO (human TSHR) | CRE-Luciferase | bovine TSH (bTSH) | 30 | [8] |
| CHO (human TSHR) | CRE-Luciferase | human TSH (hTSH) | 26 | [8] |
| CHO (human TSHR) | CRE-Luciferase | M22 (TSI mAb) | 56 | [8] |
| CHO (human TSHR) | PLC Activation | bovine TSH (bTSH) | 5 | [8] |
| CHO (human TSHR) | PLC Activation | M22 (TSI mAb) | 4 | [8] |
| FRTL-5 (rat TSHR) | cAMP Formation | bovine TSH (bTSH) | 5 | [6] |
| FRTL-5 (rat TSHR) | cAMP Formation | M22 (TSI mAb) | 2 | [6] |
| CHO (wild-type TSHR) | Basal cAMP Synthesis | None (Inverse Agonism) | 22 | [9] |
Table 2: Specificity Profile of this compound Against Related Receptors
This table compares the activity of this compound at the TSH receptor with its activity at the homologous follicle-stimulating hormone (FSH) and luteinizing hormone (LH) receptors.
| Receptor | Activity Type | Potency (IC50 / EC50) | Key Finding | Reference |
| TSH Receptor | Antagonist / Inverse Agonist | Nanomolar (2-56 nM) | High potency | [6][8] |
| FSH Receptor | Full Antagonist | 17 nM (IC50) | Equipotent antagonism | [9] |
| LH Receptor | Partial Agonist | Not specified | Significant off-target agonism | [3][7] |
Table 3: Comparative Potency and Specificity of TSHR Antagonists
This table provides a comparison of this compound with other small-molecule TSHR antagonists.
| Compound | Potency at TSHR (IC50) | Cross-Reactivity at FSHR/LHR | Reference |
| This compound | Nanomolar | Antagonist at FSHR, Partial Agonist at LHR | [3][7][9] |
| TSHR antagonist S37a | Micromolar | No cross-reactivity reported; highly selective | [10][11] |
| VA-K-14 | 12.3 µM | Minimal inhibition at LHR/FSHR at 10 µM | [12][13] |
| ANTAG3 | Micromolar | Antagonistic effects at FSHR/LHR | [5][14] |
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The general methodologies are outlined below.
1. cAMP Accumulation Assay This functional assay measures the intracellular accumulation of cAMP, a second messenger produced upon TSHR activation via the Gs pathway.
-
Cell Culture: CHO cells stably expressing the human TSHR or FRTL-5 cells with endogenous rat TSHR are cultured.
-
Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then treated with increasing concentrations of the antagonist (this compound) followed by a fixed, effective concentration of a TSHR agonist (e.g., TSH or M22).
-
Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for cAMP Accumulation Assay.
2. CRE-Luciferase Reporter Assay This assay measures the transcriptional activity of the cAMP response element (CRE), which is activated downstream of the cAMP pathway.
-
Cell Culture: CHO cells are co-transfected with a plasmid for the human TSHR and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter.
-
Assay Procedure: Transfected cells are treated with the antagonist and agonist as described for the cAMP assay.
-
Detection: After incubation, cells are lysed, and luciferase activity is measured using a luminometer upon the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The reduction in light output correlates with the inhibitory activity of the compound, from which an IC50 is determined.
3. Phospholipase C (PLC) Activation Assay This assay quantifies the activity of the Gq pathway by measuring the production of inositol (B14025) phosphates (IPs) or calcium mobilization.
-
Cell Culture: CHO cells expressing the human TSHR are used.
-
Assay Procedure: Cells are typically labeled with [3H]-myo-inositol. Following pre-incubation with the antagonist and stimulation with an agonist, the reaction is stopped.
-
Detection: Total [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: IC50 values are derived from the concentration-response inhibition curves.
Discussion and Conclusion
The experimental data clearly demonstrate that this compound is a highly potent antagonist of the TSH receptor, with IC50 values in the low nanomolar range across different assays and cell types.[6][8][9] It effectively blocks TSHR activation induced by the native hormone (TSH) and by pathogenic autoantibodies (M22), and also reduces the basal activity of the receptor, confirming its status as an inverse agonist.[1][9]
However, the primary concern regarding this compound is its lack of specificity.[3][14] The molecule exhibits equipotent antagonist activity at the FSH receptor, with an IC50 of 17 nM.[9] More significantly, it acts as a partial agonist at the LH receptor.[3][7] This cross-reactivity with other glycoprotein hormone receptors is a major disadvantage for its potential therapeutic use, as it could lead to undesirable off-target effects on reproductive physiology.
In comparison, other small-molecule antagonists like S37a, while being less potent (micromolar IC50), are reported to be highly selective for the TSHR with no reported cross-reactivity at the FSH or LH receptors.[10][11] This highlights a common challenge in drug development: the trade-off between potency and specificity.
References
- 1. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. thyroid.org [thyroid.org]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 10. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: Org 274179-0 Demonstrates Superiority Over Other TSHR Inverse Agonists
For researchers and drug development professionals in the field of thyroid-related disorders, a new comparison guide highlights the nanomolar potency of Org 274179-0, positioning it as a frontrunner among inverse agonists targeting the thyroid-stimulating hormone receptor (TSHR). This guide provides a comprehensive analysis of its performance against other notable compounds, supported by experimental data and detailed methodologies.
This compound, an allosteric antagonist of the TSHR, has been shown to effectively inhibit both basal and TSH-stimulated receptor activity.[1] Its potency, particularly in the nanomolar range, distinguishes it from other known TSHR inverse agonists such as NCGC00161856 and NCGC00229600, which typically exhibit activity in the micromolar range.[2] This significant difference in potency suggests that this compound could be a more effective therapeutic agent for conditions characterized by TSHR overactivation, such as Graves' disease.
Comparative Potency of TSHR Inverse Agonists
The following table summarizes the available quantitative data on the potency of this compound and other key TSHR inverse agonists. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Human TSHR | cAMP Inhibition (TSH-stimulated) | ~11 nM | [2] |
| Human TSHR | Phospholipase C Activation Inhibition | 4-5 nM | ||
| NCGC00161856 | Human TSHR | cAMP Inhibition (basal) | 3.0 µM | |
| NCGC00229600 | Human TSHR | cAMP Inhibition (basal) | 53% inhibition at 30 µM | |
| ML224 (NCGC00242364) | Human TSHR | cAMP Inhibition (TSH-stimulated) | 2.3 µM | [3] |
| Human TSHR | cAMP Inhibition (basal) | 6 µM | [3] |
Experimental Protocols
The determination of the inhibitory potency of these inverse agonists typically involves cell-based assays measuring the downstream signaling of the TSHR, most commonly the production of cyclic AMP (cAMP).
General Protocol for TSHR-Mediated cAMP Inhibition Assay
This protocol outlines a typical workflow for assessing the potency of TSHR inverse agonists in a cell-based assay.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with a serum-free medium or a buffer such as Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the inverse agonist (e.g., this compound) or vehicle control.
3. Agonist Stimulation (for inhibition of stimulated activity):
-
After a pre-incubation period with the inverse agonist, cells are stimulated with a fixed concentration of TSH (e.g., bovine TSH) to induce cAMP production. For basal activity assessment, this step is omitted.
4. Cell Lysis and cAMP Measurement:
-
Following stimulation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a variety of commercially available kits, often based on competitive immunoassays utilizing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[4]
5. Data Analysis:
-
The raw data is normalized to the control wells.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the TSHR signaling pathway and a typical experimental workflow for evaluating inverse agonists.
Caption: TSHR signaling pathway leading to cAMP production.
Caption: Experimental workflow for TSHR inverse agonist evaluation.
References
- 1. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Org 274179-0
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Org 274179-0, a potent allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risk and maintain a safe research environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not specify occupational exposure limits, it mandates the use of "full personal protective equipment" due to its potent pharmacological activity.[1] The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified Chemical Fume Hood or Glove Box- N95 or higher-rated respirator- Chemical-resistant disposable gown or lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Chemical splash goggles and face shield | High risk of generating airborne particles. Containment and respiratory protection are critical to prevent inhalation. |
| Solution Preparation and Handling | - Certified Chemical Fume Hood- Chemical-resistant disposable gown or lab coat- Single pair of chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles | Reduced risk of aerosolization compared to handling the solid form, but potential for splashes and skin contact remains. |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
1. Pre-Experiment Preparation:
- Consult the Safety Data Sheet (SDS): Before any work begins, all personnel must review the most current SDS for this compound.
- Designate a Handling Area: All work with this compound, particularly with the solid form, should be conducted in a designated area within a certified chemical fume hood or glove box.
- Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent-dispensing apparatus, before introducing the compound to the work area.
- Prepare for Spills: Ensure a chemical spill kit appropriate for potent compounds is readily accessible.
2. Compound Handling:
- Weighing: Carefully weigh the solid compound on a tared weigh paper inside a chemical fume hood or glove box to minimize the dispersion of dust.
- Dissolving: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing. If necessary, use a vortex mixer at a low speed within the containment area.
- Transfers: Use appropriate tools, such as calibrated pipettes, for liquid transfers to minimize the risk of spills.
3. Post-Experiment Procedures:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
- PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with this compound, including weigh papers, pipette tips, gloves, and gowns, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company, in accordance with local, state, and federal regulations.
TSH Receptor Antagonism Signaling Pathway
This compound acts as an allosteric antagonist of the TSH receptor, a G-protein coupled receptor (GPCR). This means it binds to a site on the receptor different from the natural ligand (TSH) and inhibits its activation. It has also been described as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2]
Caption: TSH Receptor signaling pathway and inhibition by this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound in a research setting.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
